molecular formula C9H9NO4 B104984 alpha-Hydroxyhippuric acid CAS No. 16555-77-4

alpha-Hydroxyhippuric acid

Cat. No.: B104984
CAS No.: 16555-77-4
M. Wt: 195.17 g/mol
InChI Key: GCWCVCCEIQXUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α -Hydroxyhippuric acid, nonpeptidic substrate, forms complex with peptidyl-α -hydroxyglycine α -amidating lyase catalytic core.>Alpha-Hydroxyhippuric acid, also known as alpha-hydroxybenzoylglycine or a-hydroxyhippate, belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from N-benzoylglycine.>This compound is an N-acyl-amino acid that is N-benzoylglycine substituted by a hydroxy group at C-2. It has a role as a human urinary metabolite. It is a N-acyl-amino acid, a secondary carboxamide and a N-acyl hemiaminal. It derives from a N-benzoylglycine.

Properties

IUPAC Name

2-benzamido-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWCVCCEIQXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864688
Record name 2-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16555-77-4
Record name 2-Hydroxyhippuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16555-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyhippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxyhippuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alpha-Hydroxyhippuric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of alpha-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of alpha-Hydroxyhippuric acid (α-Hydroxyhippuric acid), a metabolite of hippuric acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Physicochemical Properties

This compound, also known as 2-benzamido-2-hydroxyacetic acid, is a derivative of hippuric acid characterized by a hydroxyl group at the alpha-carbon position. Its fundamental physicochemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [2]
Appearance White to slightly yellow crystalline powder[2]
Melting Point 211 °C (decomposes)[2]
Boiling Point 331.83°C (rough estimate)[2]
Density 1.3544 g/cm³ (rough estimate)[2]

Solubility and Partitioning Behavior

The solubility and partitioning characteristics of a compound are critical for understanding its behavior in biological systems and for formulation development.

PropertyValueMethodSource(s)
Acid Dissociation Constant (pKa) 3.36 ± 0.10 (Predicted)Not specified[2]
Octanol-Water Partition Coefficient (LogP) 0.2Not specified[1]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectrum TypeKey Peaks/Signals
¹H NMR Spectral data available, but specific peak assignments require further analysis.
¹³C NMR Spectral data available, but specific peak assignments require further analysis.
Mass Spectrometry Data available through various databases.

Experimental Protocols

Synthesis of this compound

Synthesis of Hippuric Acid (Precursor)

This procedure, a Schotten-Baumann reaction, involves the benzoylation of glycine.[3][4]

Materials:

  • Glycine

  • 10% Sodium Hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 25 mL conical flask

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 25 mL conical flask, dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution.

  • Add 0.9 mL of benzoyl chloride to the solution in five portions.

  • After each addition, stopper the flask and shake it vigorously until all the benzoyl chloride has reacted.

  • Transfer the solution to a beaker and add a few grams of ice.

  • Slowly add concentrated HCl with stirring until the solution is acidic to litmus paper, which will cause the precipitation of hippuric acid.

  • Filter the crystalline precipitate using a Büchner funnel, wash it with cold water, and allow it to drain well.

  • The crude hippuric acid can be recrystallized from hot water to obtain a purified product.

Note on the Synthesis of this compound: The subsequent alpha-hydroxylation of hippuric acid would likely require specific reagents that can introduce a hydroxyl group at the alpha-position of the carboxylic acid, a reaction that can be challenging and may require enzymatic or specialized chemical methods.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the analyte with a strong base or acid and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • pH meter with a suitable electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. Adjust the ionic strength with KCl.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the this compound solution in a beaker with a stir bar.

  • Immerse the pH electrode in the solution and start stirring.

  • Add the standardized NaOH solution in small, known increments from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized.

Determination of LogP by the Shake-Flask Method

Principle: The octanol-water partition coefficient (LogP) is determined by measuring the concentration of the analyte in two immiscible phases (n-octanol and water) at equilibrium.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube.

  • Add a known volume of the other solvent (n-octanol or water). The volumes should be chosen to ensure that the final concentration can be accurately measured in both phases.

  • Shake the mixture vigorously for a predetermined amount of time to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the LogP value using the formula: LogP = log ([Concentration in Octanol] / [Concentration in Water]).

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule.

Biological Role and Signaling Pathway

This compound is a known substrate for the enzyme Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL). PAL is the second of two enzymes involved in the C-terminal amidation of many bioactive peptides. The first enzyme, Peptidylglycine alpha-hydroxylating monooxygenase (PHM), hydroxylates the alpha-carbon of a C-terminal glycine residue of a peptide precursor. PAL then cleaves the N-Cα bond of this hydroxylated intermediate to produce the amidated peptide and glyoxylate.

PAL_Pathway sub Peptidyl-Glycine (Precursor Peptide) phm PHM sub->phm O2, Ascorbate int Peptidyl-alpha-hydroxyglycine (Hydroxylated Intermediate) pal PAL int->pal prod Amidated Peptide (Active Peptide) glyox Glyoxylate phm->int pal->prod pal->glyox sub_aHHA This compound (Substrate Analogue) sub_aHHA->pal Acts as substrate

Caption: The enzymatic pathway of peptide amidation involving PHM and PAL.

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a compound like this compound is outlined below.

Characterization_Workflow start Synthesis & Purification struct_id Structural Identification (NMR, MS) start->struct_id phys_prop Fundamental Properties (MP, BP, Density) struct_id->phys_prop sol_part Solubility & Partitioning (pKa, LogP) struct_id->sol_part data_analysis Data Analysis & Reporting phys_prop->data_analysis bio_act Biological Activity (Enzyme Assays) sol_part->bio_act sol_part->data_analysis bio_act->data_analysis

Caption: A typical workflow for the physicochemical characterization of a chemical compound.

References

Unveiling the Past: The Discovery and First Synthesis of alpha-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the 19th-century chemical literature reveals the serendipitous discovery and pioneering synthesis of alpha-Hydroxyhippuric acid, a molecule at the intersection of amino acid and carboxylic acid chemistry. This technical guide illuminates the historical context of its discovery, details the first documented synthetic protocol, and presents the initial characterization data for researchers, scientists, and drug development professionals.

Initially identified in 1851 by the German chemist Adolph Strecker and his Russian colleague Nikolai Nikolaevich Sokolov, this compound, then referred to as "Benzoglycolic acid," emerged from studies on the reactivity of hippuric acid. Their work, published in the seminal journal Annalen der Chemie und Pharmacie, laid the groundwork for understanding the chemical transformations of N-acyl amino acids.

Discovery and Initial Characterization

The discovery of this compound was a result of Strecker and Sokolov's investigation into the reaction of hippuric acid with nitric acid and nitrogen dioxide. This reaction did not yield the expected nitrated product but instead led to the formation of a novel substance they named "Benzoglykolsäure" (Benzoglycolic acid). Their initial analysis suggested a structural formula of C₆H₅C(=O)OCH₂COOH, indicating an ester linkage. However, modern understanding confirms the structure to be N-benzoyl-2-hydroxyglycine, an N-acyl hemiaminal. This early discrepancy highlights the nascent state of structural organic chemistry in the mid-19th century.

The compound was characterized as a crystalline solid with distinct properties from its parent compound, hippuric acid. The initial qualitative observations laid the foundation for future, more precise analytical characterization.

First Synthesis: The Strecker-Sokolov Protocol (1851)

The pioneering synthesis of this compound, as detailed by Strecker and Sokolov, involved the direct chemical transformation of hippuric acid. This section provides a comprehensive overview of the original experimental methodology.

Experimental Workflow

The synthesis can be visualized as a two-step process involving the reaction of hippuric acid with nitrous acid precursors, followed by the isolation and purification of the resulting this compound.

Strecker_Sokolov_Synthesis Hippuric_Acid Hippuric Acid Reaction_Mixture Reaction Mixture Hippuric_Acid->Reaction_Mixture Nitric_Acid Nitric Acid Nitric_Acid->Reaction_Mixture Nitrogen_Dioxide Nitrogen Dioxide Nitrogen_Dioxide->Reaction_Mixture Isolation Isolation & Purification Reaction_Mixture->Isolation Alpha_Hydroxyhippuric_Acid This compound Isolation->Alpha_Hydroxyhippuric_Acid

Figure 1: Experimental workflow for the first synthesis of this compound.
Experimental Protocol

The following protocol is an interpretation of the 19th-century experimental description provided by Strecker and Sokolov. Modern safety precautions and laboratory techniques should be applied when considering any replication.

Materials:

  • Hippuric Acid

  • Nitric Acid

  • Nitrogen Dioxide (generated in situ or from a cylinder)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: A solution of hippuric acid in water was prepared in a flask.

  • Introduction of Reagents: Nitric acid was added to the hippuric acid solution. Gaseous nitrogen dioxide was then passed through the solution. The reaction was likely carried out at or below room temperature to control the exothermic nature of the reaction.

  • Reaction Progression: The reaction mixture was stirred or agitated to ensure proper mixing of the reagents. The progress of the reaction was monitored by observing the dissolution of hippuric acid and the formation of a new crystalline product.

  • Isolation of Product: Upon completion of the reaction, the solution was cooled to induce crystallization of the "benzoglycolic acid." The crystalline product was then collected by filtration.

  • Purification: The crude product was purified by recrystallization from a suitable solvent, likely a mixture of water and ethanol, to obtain the final, purified this compound.

Quantitative Data

The initial publication by Strecker and Sokolov provided limited quantitative data by modern standards. The primary focus was on the qualitative description of the new compound and its reactions.

PropertyObserved Value (Strecker & Sokolov, 1851)Modern Accepted Value
Molecular Formula C₉H₉NO₄ (inferred)C₉H₉NO₄
Molecular Weight Not reported195.17 g/mol
Melting Point Not explicitly reported in the initial paper~211 °C (decomposes)
Appearance Crystalline solidWhite to off-white solid

Logical Relationship of Compounds

The synthesis represents a direct chemical modification of an N-acyl amino acid, demonstrating the reactivity of the alpha-carbon position.

Chemical_Transformation cluster_start Starting Material cluster_reagents Reagents cluster_product Product Hippuric_Acid Hippuric Acid (N-Benzoylglycine) Alpha_Hydroxyhippuric_Acid This compound (N-Benzoyl-2-hydroxyglycine) Hippuric_Acid->Alpha_Hydroxyhippuric_Acid α-Hydroxylation Nitrous_Acid Nitrous Acid (from Nitric Acid + NO₂)

Figure 2: Chemical relationship between hippuric acid and this compound.

Conclusion

The discovery and first synthesis of this compound by Strecker and Sokolov in 1851 represent a significant, albeit initially misinterpreted, step in the field of organic chemistry. Their work not only introduced a new derivative of hippuric acid but also showcased a novel chemical transformation. This historical perspective provides valuable context for contemporary researchers working with N-acyl amino acids and their derivatives in fields ranging from medicinal chemistry to materials science. The foundational experimental work, despite its simplicity by today's standards, underscores the enduring importance of fundamental chemical investigation.

Alpha-Hydroxyhippuric Acid: A Technical Guide to its Natural Sources and Endogenous Presence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Hydroxyhippuric acid, a derivative of hippuric acid, is an endogenous human metabolite identified in urine.[1] Its presence has also been noted in various animal tissues, suggesting potential dietary contributions to its systemic levels. While its precise biological role and concentration in different matrices are not yet extensively quantified, its metabolic relationship with benzoic acid and glycine positions it as a compound of interest in studies of xenobiotic metabolism, gut microbiome activity, and certain pathological conditions. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known natural sources, endogenous presence, a proposed metabolic pathway, and detailed experimental protocols for its quantification.

Natural Sources of this compound

This compound has been detected in certain food products of animal origin, although quantitative data on its concentration remains largely unavailable.

Table 1: Documented Natural Sources of this compound

Natural SourceMatrixConcentrationMethod of Detection
Anatidae (Ducks, Geese)TissueNot Quantified-
Chicken (Gallus gallus)TissueNot Quantified-
Domestic Pig (Sus scrofa domestica)TissueNot Quantified-

Note: The concentrations of this compound in these sources have not been reported in the reviewed literature. The table structure is provided for future quantitative findings.

Endogenous Presence of this compound

This compound is a recognized human metabolite, primarily detected in urine.[1] Its endogenous presence is linked to the metabolism of benzoic acid, which can be derived from dietary sources or endogenous processes.

Table 2: Endogenous Presence of this compound in Humans

Biological MatrixSubjectConditionConcentration RangeMethod of Detection
UrineHumanNormalNot QuantifiedGC-MS, LC-MS

Note: While confirmed as a urinary metabolite, specific concentration ranges for this compound in a healthy human population have not been established in the literature reviewed. The provided structure anticipates future quantitative metabolomic studies.

Proposed Metabolic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway analogous to that of hippuric acid, originating from benzoic acid and glycine. The introduction of the alpha-hydroxyl group is a key distinguishing step.

Biosynthesis

The proposed biosynthetic pathway involves two main stages:

  • Formation of Hippuric Acid: Benzoic acid, derived from dietary polyphenols or other metabolic routes, is activated to benzoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases. Subsequently, glycine N-acyltransferase facilitates the conjugation of benzoyl-CoA with glycine to form hippuric acid.[2][3]

  • Alpha-Hydroxylation: Hippuric acid is then hypothesized to undergo alpha-hydroxylation to form this compound. This reaction is likely catalyzed by an alpha-hydroxylase enzyme, similar to those involved in fatty acid alpha-oxidation, which introduces a hydroxyl group at the alpha-carbon position.[4][5][6]

metabolic_pathway cluster_0 Mitochondrial Matrix benzoic_acid Benzoic Acid benzoyl_coa Benzoyl-CoA benzoic_acid->benzoyl_coa Acyl-CoA Synthetase ATP, CoA-SH hippuric_acid Hippuric Acid benzoyl_coa->hippuric_acid Glycine N-acyltransferase Glycine alpha_hydroxyhippuric_acid This compound hippuric_acid->alpha_hydroxyhippuric_acid alpha-Hydroxylase (putative) O2, Fe2+ experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_collection Urine Collection creatinine_measurement Creatinine Measurement urine_collection->creatinine_measurement sample_pretreatment Sample Pre-treatment (Internal Standard, Acidification, Salting) urine_collection->sample_pretreatment lle Liquid-Liquid Extraction (Ethyl Acetate) sample_pretreatment->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection calibration_curve Calibration Curve Construction ms_detection->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification normalization Normalization to Creatinine quantification->normalization

References

The Biological Significance of alpha-Hydroxyhippuric Acid in Human Metabolism: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Hydroxyhippuric acid (α-HHA) is an endogenous human metabolite that is increasingly recognized for its potential role in physiological and pathological processes. As a derivative of hippuric acid, its presence in biofluids offers a window into specific metabolic pathways, particularly those involving peptide amidation and renal function. This technical guide provides a comprehensive overview of the current understanding of α-HHA, including its biochemical properties, metabolic pathways, and potential clinical significance. This document also outlines detailed experimental protocols for the analysis of α-HHA and presents key data in a structured format to facilitate further research and drug development efforts.

Introduction

This compound (α-HHA), chemically known as 2-benzamido-2-hydroxyacetic acid, is a human urinary metabolite.[1] It is structurally defined as N-benzoylglycine with a hydroxyl group substitution at the alpha-carbon position.[1] As a derivative of hippuric acid, α-HHA is intricately linked to the metabolism of benzoic acid and glycine. While its presence in human biofluids has been acknowledged, a thorough understanding of its biological role, metabolic pathways, and clinical implications is still emerging.

This document aims to consolidate the existing knowledge on α-HHA, providing a technical resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A key focus is placed on its interaction with the peptidylglycine alpha-amidating monooxygenase (PAM) enzyme system, a critical component in the biosynthesis of many peptide hormones and neurotransmitters. Furthermore, the potential of α-HHA as a biomarker for renal dysfunction is explored, highlighting the need for further quantitative and functional studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of α-HHA is fundamental for the development of analytical methods and for interpreting its biological activity.

PropertyValueSource
Molecular Formula C₉H₉NO₄PubChem
Molecular Weight 195.17 g/mol PubChem
IUPAC Name 2-benzamido-2-hydroxyacetic acidPubChem
CAS Number 16555-77-4PubChem
Appearance SolidHuman Metabolome Database
Water Solubility Predicted: 6.98 g/LHuman Metabolome Database

Metabolic Pathways of this compound

The metabolic pathways of α-HHA are not fully elucidated; however, its primary known interaction is as a substrate for the peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain of the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

The Peptidylglycine alpha-Amidating Monooxygenase (PAM) Pathway

The PAM enzyme is crucial for the C-terminal amidation of a wide range of bioactive peptides, a post-translational modification essential for their stability and biological activity. PAM contains two catalytic domains: peptidylglycine alpha-hydroxylating monooxygenase (PHM) and peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL).

The overall reaction catalyzed by PAM is the conversion of a glycine-extended peptide into an amidated peptide and glyoxylate. α-HHA is a substrate for the second step of this reaction, catalyzed by the PAL domain.

PAM_Pathway cluster_PHM PHM Domain cluster_PAL PAL Domain cluster_aHHA α-HHA Involvement Glycine-extended_Peptide Glycine-extended Peptide alpha-hydroxyglycine_Peptide α-Hydroxyglycine- extended Peptide Glycine-extended_Peptide->alpha-hydroxyglycine_Peptide PHM (O₂, Ascorbate, Cu²⁺) Amidated_Peptide Amidated_Peptide alpha-hydroxyglycine_Peptide->Amidated_Peptide PAL Glyoxylate Glyoxylate alpha-hydroxyglycine_Peptide->Glyoxylate PAL alpha-HHA α-Hydroxyhippuric Acid (Substrate) Benzamide Benzamide alpha-HHA->Benzamide PAL Glyoxylate_from_aHHA Glyoxylate alpha-HHA->Glyoxylate_from_aHHA PAL

Figure 1: The Peptidylglycine alpha-Amidating Monooxygenase (PAM) pathway and the role of α-HHA.
Biosynthesis and Degradation

The precise biosynthetic pathway of α-HHA in humans is not well-defined. It is considered a metabolite of benzoic acid, which is derived from dietary sources or from the metabolism of other aromatic compounds. The conversion of hippuric acid to α-HHA likely involves a hydroxylation step, though the specific enzyme responsible has not been identified.

The degradation of α-HHA is primarily through the action of the PAL enzyme, which cleaves it into benzamide and glyoxylate.

Biological Role and Clinical Significance

While research is ongoing, the primary biological role of α-HHA appears to be linked to its function as a substrate for the PAL enzyme. Its clinical significance is an area of active investigation, with a potential association with renal function.

Role in Peptide Amidation

By participating in the PAM pathway, α-HHA can influence the production of amidated peptides. The availability of α-HHA could potentially modulate the activity of the PAL enzyme, although the physiological relevance of this is yet to be determined.

Potential as a Biomarker for Renal Dysfunction

Several studies have suggested a link between hippuric acid and its derivatives and chronic kidney disease (CKD). Elevated levels of hippuric acid have been associated with renal fibrosis.[2] While direct evidence for α-HHA is limited, it is plausible that its metabolism is altered in renal impairment. One report suggests that α-HHA could serve as a diagnostic marker for renal dysfunction and nephrology dialysis.[3] However, quantitative data to support this claim is currently lacking in the scientific literature.

Quantitative Data

A significant gap in the current understanding of α-HHA is the lack of robust quantitative data on its concentrations in human biofluids. The Human Metabolome Database (HMDB) lists α-HHA as "Expected but not Quantified." To facilitate future research, this section provides a template for how such data could be presented once it becomes available.

Table 1: Hypothetical Concentration of this compound in Human Urine (µg/mL)

PopulationMean ± SDMedianRangeReference
Healthy Adults (n=X)---[Future Study]
Patients with CKD Stage 3 (n=Y)---[Future Study]
Patients on Hemodialysis (n=Z)---[Future Study]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate quantification and functional characterization of α-HHA. The following are proposed methodologies based on established techniques for similar metabolites.

Quantification of this compound in Human Urine by LC-MS/MS

This protocol is adapted from methods used for the analysis of hippuric acid and other organic acids in urine.

Objective: To determine the concentration of α-HHA in human urine samples.

Materials:

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-alpha-Hydroxyhippuric acid)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples (stored at -80°C)

  • Centrifuge tubes (1.5 mL)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw urine samples on ice.

    • Vortex samples for 10 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.

    • Transfer 100 µL of the supernatant to a clean centrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate α-HHA from other urine components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI negative.

    • MRM Transitions: Specific precursor-to-product ion transitions for α-HHA and its internal standard would need to be optimized.

LCMS_Workflow Urine_Sample Urine Sample Centrifugation1 Centrifuge (13,000 x g, 10 min, 4°C) Urine_Sample->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Internal_Standard_Addition Add Internal Standard Supernatant_Collection->Internal_Standard_Addition Protein_Precipitation Add Acetonitrile (Protein Precipitation) Internal_Standard_Addition->Protein_Precipitation Centrifugation2 Centrifuge (13,000 x g, 10 min, 4°C) Protein_Precipitation->Centrifugation2 Supernatant_to_Vial Transfer Supernatant to Vial Centrifugation2->Supernatant_to_Vial LCMS_Analysis LC-MS/MS Analysis Supernatant_to_Vial->LCMS_Analysis

Figure 2: Workflow for LC-MS/MS analysis of α-HHA in urine.
Structural Confirmation of this compound by NMR Spectroscopy

This protocol outlines a general approach for the structural confirmation of α-HHA in a purified sample or a complex mixture.

Objective: To confirm the chemical structure of α-HHA.

Materials:

  • Purified α-HHA or a biological extract containing α-HHA

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the appropriate deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and carbons.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, baseline correction).

    • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the α-HHA structure.

    • Compare the obtained spectra with reference spectra from databases if available.

Future Directions

The study of α-HHA is a promising area of metabolic research. Future investigations should focus on:

  • Quantitative Studies: Establishing reference ranges for α-HHA in various biofluids from healthy and diseased populations is a critical next step.

  • Biosynthetic Pathway Elucidation: Identifying the enzymes responsible for the synthesis of α-HHA will provide a more complete picture of its metabolic context.

  • Functional Assays: Investigating the direct effects of α-HHA on cellular processes, particularly in the context of renal physiology and peptide-producing cells, is warranted.

  • Clinical Validation: Rigorous clinical studies are needed to validate the potential of α-HHA as a biomarker for renal disease or other pathological conditions.

Conclusion

This compound is a human metabolite with a potentially significant, yet underexplored, role in metabolism. Its involvement in the crucial peptide amidation pathway and its potential association with renal function highlight its importance for further scientific inquiry. The methodologies and information presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to advance our understanding of this intriguing molecule and unlock its potential in diagnostics and therapeutics.

References

Alpha-Hydroxyhippuric Acid as a Substrate for Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-hydroxyhippuric acid as a non-peptidic substrate for the enzyme Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL, EC 4.3.2.5). PAL is the second of two enzymes in the Peptidylglycine alpha-amidating monooxygenase (PAM) bifunctional complex, which is responsible for the C-terminal amidation of many neuroendocrine peptides, a crucial post-translational modification for their biological activity. While PAL's natural substrates are peptidyl-alpha-hydroxyglycine intermediates, the smaller, non-peptidic molecule, this compound, serves as a valuable tool for studying the enzyme's structure and function. This document details the enzymatic reaction, available kinetic data, and comprehensive experimental protocols for assaying PAL activity using this substrate.

Introduction to Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL)

The amidation of bioactive peptides is a critical post-translational modification that is essential for the biological activity of numerous hormones, neurotransmitters, and growth factors.[1] This process is catalyzed by the bifunctional enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).[2] The PAM protein contains two distinct catalytic domains that act sequentially:

  • Peptidylglycine alpha-hydroxylating monooxygenase (PHM; EC 1.14.17.3): This copper- and ascorbate-dependent monooxygenase hydroxylates the α-carbon of the C-terminal glycine residue of a precursor peptide.[3][4]

  • Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL; EC 4.3.2.5): This zinc-dependent lyase cleaves the N-Cα bond of the hydroxyglycine intermediate, producing the α-amidated peptide and glyoxylate.[1][3]

The overall two-step reaction is essential for the maturation and biological function of these peptides. The acidic environment of secretory granules, where this reaction occurs, necessitates the action of PAL, as the hydroxyglycine intermediate is stable at low pH.[1][2]

This compound: A Non-Peptidic Substrate

This compound is a non-peptidic molecule that mimics the alpha-hydroxyglycine terminus of PAL's natural substrates.[1] Its use as a substrate has been instrumental in elucidating the crystal structure of the PAL catalytic core, providing significant insights into the enzyme's active site and catalytic mechanism.[1] The reaction catalyzed by PAL with this compound yields benzamide and glyoxylate.[5]

Quantitative Data

Table 1: Kinetic Parameters of Peptidyl-alpha-hydroxyglycine alpha-amidating Lyase (PAL) with a Peptidic Substrate

SubstrateKm (µM)Turnover Number (kcat) (s⁻¹)Source
alpha-N-acetyl-Tyr-Val-alpha-hydroxyglycine38220[4]

Signaling and Reaction Pathways

The process of peptide amidation is a linear, two-step enzymatic pathway. The following diagram illustrates the sequential action of PHM and PAL.

Peptide_Amidation_Pathway Peptide Amidation Pathway Substrate Glycine-Extended Peptide PHM PHM (Peptidylglycine alpha-hydroxylating monooxygenase) Substrate->PHM Ascorbate, O2, Cu2+ Intermediate alpha-Hydroxyglycine Intermediate PAL PAL (Peptidyl-alpha-hydroxyglycine alpha-amidating lyase) Intermediate->PAL Zn2+ Product Amidated Peptide + Glyoxylate PHM->Intermediate PAL->Product

Figure 1: The two-step enzymatic pathway of peptide amidation.

Experimental Protocols

The activity of PAL with this compound as a substrate can be determined by measuring the formation of one of its products, glyoxylate or benzamide.

Protocol 1: Enzyme-Coupled Spectrophotometric Assay for Glyoxylate

This protocol is based on the enzyme-linked spectrophotometric assay for glyoxylate, which involves the conversion of glyoxylate to oxaloacetate and the subsequent reduction of a tetrazolium salt to a colored formazan product.[5]

Materials:

  • Purified Peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • Malate Synthase

  • Malate Dehydrogenase

  • Acetyl-CoA

  • NAD+

  • Tetrazolium salt (e.g., INT)

  • NADH

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for the chosen formazan.

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • A range of concentrations of this compound (for kinetic analysis)

    • A fixed, optimized concentration of purified PAL enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for PAL activity (typically 37°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Stop the enzymatic reaction, for example, by heat inactivation or the addition of a quenching agent like a mild acid.

  • Glyoxylate Detection:

    • To the terminated reaction mixture, add the glyoxylate detection cocktail containing:

      • Malate Synthase

      • Acetyl-CoA

      • Malate Dehydrogenase

      • NAD+

      • Tetrazolium salt

    • Incubate at room temperature for a sufficient time to allow for color development.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at the appropriate wavelength.

  • Standard Curve: Generate a standard curve using known concentrations of glyoxylate to quantify the amount of product formed in the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocities from the standard curve and use this data to determine the kinetic parameters (Km and Vmax) by fitting to the Michaelis-Menten equation.

Protocol 2: HPLC-Based Assay for Benzamide

This protocol describes a method for the quantification of benzamide, the other product of the PAL-catalyzed reaction, using reverse-phase high-performance liquid chromatography (HPLC).[5]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Benzamide standard

  • Reaction components as described in Protocol 1.

Procedure:

  • Enzymatic Reaction: Perform the enzymatic reaction as described in steps 1-3 of Protocol 1.

  • Sample Preparation:

    • Following reaction termination, centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a suitable gradient of Mobile Phase A and B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Monitor the elution of benzamide by measuring the absorbance at an appropriate wavelength (e.g., 225 nm).

  • Quantification:

    • Create a standard curve by injecting known concentrations of benzamide and plotting the peak area against concentration.

    • Quantify the amount of benzamide produced in the enzymatic reaction by comparing its peak area to the standard curve.

  • Data Analysis: As in Protocol 1, use the quantified product formation to calculate initial reaction velocities and determine kinetic parameters.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for determining the kinetic parameters of PAL with this compound.

Experimental_Workflow Experimental Workflow for PAL Kinetic Analysis cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis Enzyme Purified PAL Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate This compound (Varying Concentrations) Substrate->Incubation Termination Terminate Reaction Incubation->Termination Glyoxylate_Assay Enzyme-Coupled Spectrophotometric Assay (Glyoxylate) Termination->Glyoxylate_Assay HPLC_Assay HPLC-UV Assay (Benzamide) Termination->HPLC_Assay Standard_Curve Generate Standard Curve Glyoxylate_Assay->Standard_Curve HPLC_Assay->Standard_Curve Quantification Quantify Product (Glyoxylate or Benzamide) Standard_Curve->Quantification Kinetics Calculate Initial Velocities and Determine Km, Vmax Quantification->Kinetics

Figure 2: General workflow for kinetic analysis of PAL.

Conclusion

This compound is a valuable tool for the characterization of Peptidyl-alpha-hydroxyglycine alpha-amidating lyase. While specific kinetic data for this substrate remains to be broadly published, the detailed experimental protocols provided herein offer robust methods for its investigation. The enzyme-coupled spectrophotometric assay for glyoxylate provides a sensitive and high-throughput method for activity determination, while HPLC analysis of benzamide offers a reliable orthogonal method. These approaches will aid researchers in further exploring the catalytic mechanism of PAL and in the development of potential modulators of the peptide amidation pathway.

References

The Mammalian Biosynthesis of Alpha-Hydroxyhippuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxyhippuric acid, a human urinary metabolite, is emerging as a molecule of interest in metabolic studies. While its presence in biological fluids is established, a comprehensive understanding of its endogenous synthesis has remained partially elusive. This technical guide delineates the proposed biosynthetic pathway of this compound in mammals, focusing on the key enzymatic steps, precursor molecules, and cellular machinery involved. Drawing upon existing knowledge of xenobiotic metabolism and amino acid catabolism, this document provides a detailed framework for researchers investigating this pathway. It includes a compilation of relevant quantitative data, detailed experimental protocols for key analyses, and visual representations of the metabolic and experimental workflows to facilitate further research and application in drug development.

Introduction

This compound is an N-acyl-amino acid structurally defined as N-benzoylglycine substituted with a hydroxyl group at the alpha-carbon of the glycine moiety.[1] Its detection in human urine suggests an endogenous metabolic origin.[1] Understanding the biosynthesis of this molecule is crucial for elucidating its physiological role and its potential as a biomarker. This guide proposes a biosynthetic pathway rooted in the well-characterized processes of phenylalanine metabolism and glycine conjugation.

The Proposed Biosynthetic Pathway

The formation of this compound in mammals is hypothesized to be a multi-step process originating from the amino acid L-phenylalanine. The pathway can be broadly divided into two major stages:

  • Formation of the Precursor, Phenyllactic Acid: L-phenylalanine, an essential amino acid, can be catabolized to phenyllactic acid. This conversion is particularly prominent in conditions of high phenylalanine levels, such as phenylketonuria (PKU).[2] The initial step involves the transamination of phenylalanine to phenylpyruvic acid, which is then reduced by lactate dehydrogenase to yield phenyllactic acid.[2]

  • Activation and Glycine Conjugation: The core of this compound biosynthesis lies in the glycine conjugation pathway, a critical phase II detoxification process primarily occurring in the liver and kidneys.[3][4] This process involves the activation of a carboxylic acid to its coenzyme A (CoA) thioester, followed by the transfer of the acyl group to glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3][4]

The proposed detailed pathway is as follows:

  • Step 1: Phenylalanine to Phenylpyruvic Acid: Phenylalanine undergoes transamination, typically catalyzed by an aromatic amino acid aminotransferase, to form phenylpyruvic acid.

  • Step 2: Phenylpyruvic Acid to Phenyllactic Acid: Phenylpyruvic acid is subsequently reduced to phenyllactic acid by lactate dehydrogenase (LDH) or other reductases, utilizing NADH as a cofactor.[5]

  • Step 3: Activation of Phenyllactic Acid: Phenyllactic acid is activated to its corresponding CoA thioester, alpha-hydroxyphenylacetyl-CoA. This ATP-dependent reaction is likely catalyzed by a mitochondrial medium-chain acyl-CoA synthetase (ACSM).[3] While direct evidence for an enzyme with absolute specificity for phenyllactic acid is not yet available, the broad substrate specificity of ACSM enzymes for various xenobiotic and endogenous carboxylic acids supports this step.[3]

  • Step 4: Glycine Conjugation: Finally, the alpha-hydroxyphenylacetyl group is transferred from alpha-hydroxyphenylacetyl-CoA to glycine, forming this compound and releasing free CoA. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, EC 2.3.1.13).[4][6]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates in the proposed biosynthetic pathway. It is important to note that specific kinetic data for the conversion of phenyllactic acid to this compound are not yet available in the literature. The provided data for GLYAT are for structurally related substrates and serve as a reference for estimating the potential efficiency of the proposed pathway.

Table 1: Michaelis-Menten Constants (Km) for Glycine N-Acyltransferase (GLYAT) with Various Acyl-CoA Substrates

Acyl-CoA SubstrateSpeciesKm (µM)Reference
Benzoyl-CoAHuman96.6[7][8]
Isobutyryl-CoAHuman300[9]
Isovaleryl-CoAHuman400[9]
Hexanoyl-CoAHuman300[9]
Octanoyl-CoAHuman400[9]

Table 2: Michaelis-Menten Constant (Km) for Glycine N-Acyltransferase (GLYAT) with Glycine

SpeciesKm (mM)Reference
Human0.5 - 2.9[9]
Bovine>1[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biosynthesis of this compound.

Quantification of this compound in Urine by LC-MS/MS

This protocol is adapted from established methods for quantifying organic acids in urine.[10][11][12]

Objective: To accurately measure the concentration of this compound in mammalian urine samples.

Materials:

  • Urine samples

  • This compound standard

  • Internal standard (e.g., ¹³C₆-hippuric acid)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 30 seconds to ensure homogeneity.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 890 µL of 0.1% formic acid in water.

    • Vortex for 30 seconds.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate this compound from other urine components (e.g., 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and the internal standard. The exact transitions should be optimized by infusing the pure standards.

      • Predicted MRM transition for this compound (C₉H₉NO₄, MW: 195.17):

        • Precursor ion (Q1): m/z 194.0

        • Product ion (Q3): m/z 77.0 (loss of glyoxylic acid and water) or m/z 121.0 (loss of glycine)

  • Data Analysis:

    • Construct a calibration curve using the this compound standard.

    • Quantify the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol is based on a radiochemical assay for GLYAT activity and can be adapted for a non-radioactive LC-MS/MS-based detection method.[13]

Objective: To determine the enzymatic activity of GLYAT in converting a novel substrate (alpha-hydroxyphenylacetyl-CoA) to its glycine conjugate.

Materials:

  • Mitochondrial fraction isolated from mammalian liver or kidney, or purified recombinant GLYAT.

  • Alpha-hydroxyphenylacetyl-CoA (substrate)

  • ¹⁴C-Glycine (for radiochemical detection) or unlabeled glycine (for LC-MS/MS detection)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Scintillation cocktail (for radiochemical detection)

  • LC-MS/MS system (for non-radioactive detection)

Procedure:

  • Reaction Mixture Preparation (per reaction):

    • 50 µL of 0.1 M Tris-HCl buffer (pH 8.0) containing 1 mM DTT.

    • 10 µL of mitochondrial protein extract (1-5 mg/mL) or purified GLYAT.

    • 10 µL of alpha-hydroxyphenylacetyl-CoA solution (final concentration to be varied for kinetic studies, e.g., 10-500 µM).

    • 10 µL of ¹⁴C-glycine solution (for radiochemical assay, final concentration to be varied, e.g., 0.1-10 mM) or unlabeled glycine for LC-MS/MS.

  • Enzymatic Reaction:

    • Pre-incubate the reaction mixture without the acyl-CoA substrate at 37°C for 5 minutes.

    • Initiate the reaction by adding the alpha-hydroxyphenylacetyl-CoA.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding 20 µL of 1 M HCl.

  • Product Detection (Radiochemical Method):

    • Extract the radiolabeled this compound with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent.

    • Reconstitute the residue in a small volume of solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Product Detection (LC-MS/MS Method):

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant using the LC-MS/MS method described in Protocol 4.1 to quantify the formation of this compound.

  • Data Analysis:

    • Calculate the rate of product formation (nmol/min/mg protein).

    • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Alpha_Hydroxyhippuric_Acid cluster_phenylalanine_metabolism Phenylalanine Metabolism cluster_glycine_conjugation Glycine Conjugation Pathway (Mitochondria) L-Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid L-Phenylalanine->Phenylpyruvic_Acid Aromatic Amino Acid Aminotransferase Phenyllactic_Acid Phenyllactic_Acid Phenylpyruvic_Acid->Phenyllactic_Acid Lactate Dehydrogenase (NADH -> NAD+) Alpha_Hydroxyphenylacetyl_CoA Alpha_Hydroxyphenylacetyl_CoA Phenyllactic_Acid->Alpha_Hydroxyphenylacetyl_CoA Medium-Chain Acyl-CoA Synthetase (ATP -> AMP+PPi) Alpha_Hydroxyhippuric_Acid Alpha_Hydroxyhippuric_Acid Alpha_Hydroxyphenylacetyl_CoA->Alpha_Hydroxyhippuric_Acid Glycine N-Acyltransferase (GLYAT) CoA CoA Glycine Glycine Glycine->Alpha_Hydroxyhippuric_Acid

Caption: Proposed biosynthesis of this compound.

Experimental Workflow for Studying the Biosynthesis Pathway

Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Enzymatic Assay Animal_Model Administer Phenylalanine or Phenyllactic Acid to Animal Model Urine_Collection Collect Urine Samples over Time Animal_Model->Urine_Collection LC_MS_Analysis Quantify this compound by LC-MS/MS Urine_Collection->LC_MS_Analysis Tissue_Homogenization Isolate Mitochondria from Liver/Kidney Tissue Enzyme_Assay Perform GLYAT Activity Assay with Alpha-Hydroxyphenylacetyl-CoA and Glycine Tissue_Homogenization->Enzyme_Assay Product_Quantification Quantify this compound Formation (Radiochemical or LC-MS/MS) Enzyme_Assay->Product_Quantification Kinetic_Analysis Determine Enzyme Kinetics (Km, Vmax) Product_Quantification->Kinetic_Analysis

Caption: Workflow for investigating this compound biosynthesis.

Conclusion

The biosynthesis of this compound in mammals is proposed to occur through the conversion of L-phenylalanine to phenyllactic acid, followed by its activation to a CoA ester and subsequent conjugation with glycine by the mitochondrial enzyme GLYAT. While this pathway is mechanistically plausible and supported by our understanding of related metabolic processes, further research is required to definitively identify the specific enzymes involved in the activation of phenyllactic acid and to characterize the kinetics of GLYAT with its putative substrate. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers to further investigate this intriguing metabolic pathway and its potential implications in health and disease.

References

Stability of alpha-Hydroxyhippuric Acid in Various Solvent Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Hydroxyhippuric acid, a metabolite of hippuric acid, is a molecule of interest in various biomedical and pharmaceutical research areas. Understanding its stability profile in different solvent systems is crucial for the development of robust analytical methods, formulation design, and for ensuring the integrity of toxicological and metabolic studies. This technical guide provides a comprehensive overview of the stability of this compound, including potential degradation pathways, detailed experimental protocols for stability assessment, and a framework for data presentation.

While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information on the stability of structurally related compounds and general principles of drug stability testing to provide a thorough framework for researchers.

Chemical Structure and Potential Degradation Pathways

This compound possesses two primary sites susceptible to degradation: the amide linkage and the alpha-hydroxy group. The principal degradation pathway is expected to be the hydrolysis of the amide bond, yielding benzoic acid and 2-hydroxyglycine. The stability of the molecule is therefore highly dependent on the pH and the nature of the solvent system.

dot

Degradation Pathway of this compound Potential Hydrolytic Degradation of this compound alpha-Hydroxyhippuric_Acid This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) alpha-Hydroxyhippuric_Acid->Hydrolysis Benzoic_Acid Benzoic Acid 2-Hydroxyglycine 2-Hydroxyglycine Hydrolysis->Benzoic_Acid Hydrolysis->2-Hydroxyglycine Forced Degradation Experimental Workflow General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Control Unstressed Control Sample Stock_Solution->Control Acid Acid Hydrolysis (e.g., 0.1N HCl) Stock_Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) Stock_Solution->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stock_Solution->Oxidation Thermal Thermal Stress (e.g., 60°C) Stock_Solution->Thermal Photolytic Photolytic Stress (UV/Vis light) Stock_Solution->Photolytic HPLC Stability-Indicating HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Data Data Analysis: - % Degradation - Peak Purity - Mass Balance HPLC->Data

Spectral characteristics of alpha-Hydroxyhippuric acid (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics of alpha-Hydroxyhippuric acid (α-Hydroxyhippuric acid), a metabolite of hippuric acid. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and quantification in various scientific applications, including drug development and metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been reported.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm) Multiplicity Assignment
7.82 - 7.81m2H, ortho-protons of benzoyl group
7.65 - 7.62m1H, para-proton of benzoyl group
7.55 - 7.52m2H, meta-protons of benzoyl group
5.52s1H, α-proton

Note: Data corresponds to a spectrum acquired at 600 MHz in 5% DMSO-d6.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm) Assignment
171.5 (Predicted)Carboxylic acid carbon
167.2 (Predicted)Amide carbonyl carbon
133.8 (Predicted)Quaternary aromatic carbon
132.3 (Predicted)Para-aromatic carbon
129.2 (Predicted)Meta-aromatic carbons
128.1 (Predicted)Ortho-aromatic carbons
70.9 (Predicted)α-carbon

Note: Experimental spectra are available from suppliers such as Sigma-Aldrich.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz) equipped with a standard probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: DMSO-d6.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Wavenumber (cm⁻¹) Intensity Assignment
~3300BroadO-H stretch (carboxylic acid and alcohol)
~3060MediumAromatic C-H stretch
~1730StrongC=O stretch (carboxylic acid)
~1640StrongC=O stretch (amide I)
~1580, 1490MediumC=C stretch (aromatic ring)
~1540MediumN-H bend (amide II)
~1250StrongC-O stretch (carboxylic acid)

Note: This is a representative interpretation. Actual peak positions and intensities may vary slightly.

Experimental Protocol for ATR-IR Spectroscopy

Sample Preparation:

No specific sample preparation is required for ATR-IR of a solid sample. Ensure the this compound powder is dry.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a diamond ATR accessory.[1]

  • Data Acquisition Parameters:

    • Mode: Attenuated Total Reflectance (ATR).

    • Scans: 16-32 scans for both the background and the sample.

    • Resolution: 4 cm⁻¹.

    • Spectral Range: 4000-400 cm⁻¹.

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.

Mass Spectrometry Data
Technique Ionization Mode Key m/z Values Fragment Assignment
MS/MSPositive196.06[M+H]⁺
178.05[M+H - H₂O]⁺
122.04[Benzamide]⁺
105.03[Benzoyl]⁺
77.04[Phenyl]⁺

Note: The molecular weight of this compound is 195.17 g/mol .[1]

Experimental Protocol for LC-MS/MS

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standards and quality control samples.

  • For analysis of biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interfering substances.

Instrumentation and Data Acquisition:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure good separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument.

    • Collision Energy: Optimized for the fragmentation of the precursor ion (m/z 196.06).

    • Scan Mode: Product ion scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

Data Analysis:

  • Identify the precursor ion for this compound ([M+H]⁺ at m/z 196.06).

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the identity of the compound.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standard solutions.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_interpretation Structural Elucidation Sample α-Hydroxyhippuric Acid NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute (LC-MS/MS) Sample->MS_Prep NMR_Acq Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Proc->NMR_Data Interpretation Combined Spectral Data Interpretation NMR_Data->Interpretation IR_Acq Data Acquisition (ATR-FTIR) IR_Prep->IR_Acq IR_Proc Background Correction IR_Acq->IR_Proc IR_Data IR Spectrum (Vibrational Frequencies) IR_Proc->IR_Data IR_Data->Interpretation MS_Acq Data Acquisition (LC Separation, MS, MS/MS) MS_Prep->MS_Acq MS_Proc Data Analysis (Peak Identification) MS_Acq->MS_Proc MS_Data Mass Spectrum (m/z, Fragmentation) MS_Proc->MS_Data MS_Data->Interpretation Structure Confirmed Structure of α-Hydroxyhippuric Acid Interpretation->Structure

Workflow for the spectral characterization of this compound.

References

Methodological & Application

Application Note: Quantification of α-Hydroxyhippuric Acid Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Hydroxyhippuric acid (α-HHA) is a derivative of hippuric acid and belongs to the class of organic compounds known as alpha-hydroxy acids. The quantification of α-HHA in biological matrices is crucial for various research areas, including drug metabolism studies and biomarker discovery. This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the sensitive and accurate quantification of α-HHA. The described protocol is designed for researchers, scientists, and professionals in drug development.

Principle

This method employs reverse-phase chromatography on a C18 column to separate α-Hydroxyhippuric acid from other components in the sample matrix. The separation is achieved using a gradient elution with a mobile phase consisting of an aqueous solution with an acid modifier and an organic solvent (acetonitrile). The acidic mobile phase ensures that the carboxyl group of α-HHA is protonated, leading to better retention and peak shape on the nonpolar stationary phase. Detection is performed using a UV detector, as the benzene ring in the molecule allows for strong UV absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of α-HHA.

Experimental Protocols

Equipment and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Quaternary or Binary Pump

      • Autosampler

      • Column Oven

      • UV-Vis or Photodiode Array (PDA) Detector

  • Software:

    • Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

  • Columns:

    • A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and efficiency.[1][2] A shorter C8 column could also be used for faster analysis times.[1][2]

  • Chemicals and Reagents:

    • α-Hydroxyhippuric acid reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid or Acetic acid (analytical grade)

    • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation

  • Labware:

    • Volumetric flasks and pipettes

    • HPLC vials with inserts

    • Syringe filters (0.22 µm or 0.45 µm)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric acid in water. To prepare, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The pH of the mobile phase should be low (around 2-3) to ensure the analyte is in its non-ionized form.[1][3]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of α-Hydroxyhippuric acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plasma/Serum)

This protocol utilizes protein precipitation to remove larger molecules that can interfere with the analysis.[4]

  • Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 400 µL of cold acetonitrile (or 10% Trichloroacetic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

HPLC Chromatographic Conditions

The following are proposed starting conditions and should be optimized for your specific instrument and column.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 5% B to 40% B over 10 minutes,then a 2-minute hold at 40% B,followed by a 3-minute re-equilibration at 5% B.
Flow Rate 1.0 mL/min[1]
Column Temp. 30°C
Injection Vol. 10 µL[1]
Detection UV at 228 nm[1]
Run Time 15 minutes
Quantification and Data Analysis
  • Calibration Curve: Inject the prepared working standard solutions in triplicate. Plot the peak area of α-HHA against the corresponding concentration to generate a standard calibration curve.

  • Sample Analysis: Inject the prepared samples.

  • Calculation: Determine the concentration of α-HHA in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Data Presentation

The following tables represent illustrative data for a validated method and should be generated during actual method validation.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)Equation of the Line
α-Hydroxyhippuric acid1 - 100> 0.999y = 15890x + 2100

Table 2: Precision and Accuracy

QC LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=6)Intra-day Precision (%RSD)Accuracy (%)
Low54.95 ± 0.183.699.0
Medium2525.4 ± 0.612.4101.6
High7574.1 ± 1.552.198.8

Table 3: Recovery

QC LevelSpiked Conc. (µg/mL)Peak Area (Spiked Sample)Peak Area (Unspiked Sample)Peak Area (Standard)Recovery (%)
Low58150025007900099.4
Medium254020002500397500100.5
High7511950002500119250099.9

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_process Sample Processing cluster_analysis HPLC Analysis cluster_data Data Handling Sample 1. Sample Collection (e.g., Plasma, Serum) Precipitation 4. Protein Precipitation (Acetonitrile Addition) Sample->Precipitation Standards 2. Standard Solution Preparation HPLC 7. HPLC Injection (C18 Column, UV 228 nm) Standards->HPLC Calibration MobilePhase 3. Mobile Phase Preparation MobilePhase->HPLC Elution Centrifuge 5. Centrifugation (10,000 x g, 10 min) Precipitation->Centrifuge Filter 6. Supernatant Filtration (0.22 µm filter) Centrifuge->Filter Filter->HPLC Acquisition 8. Data Acquisition (Chromatogram Generation) HPLC->Acquisition Quantification 9. Quantification (Calibration Curve) Acquisition->Quantification Report 10. Final Report Quantification->Report

Caption: Workflow for α-HHA quantification.

References

Application Note: Sensitive and Robust Quantification of α-Hydroxyhippuric Acid in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of α-hydroxyhippuric acid in human urine. α-Hydroxyhippuric acid is a metabolite of interest in various physiological and pathological processes. The presented protocol utilizes a simple "dilute and shoot" sample preparation, followed by rapid and selective analysis using a reversed-phase C18 column and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Hippuric acid-d5 is employed as an internal standard to ensure accuracy and precision. This method is well-suited for high-throughput analysis in clinical research, biomarker discovery, and drug development.

Introduction

α-Hydroxyhippuric acid is an N-acyl-amino acid that is structurally related to hippuric acid.[1][2] Its presence and concentration in urine can be indicative of specific metabolic pathways or exposure to certain xenobiotics. Accurate and sensitive quantification of this metabolite is crucial for understanding its physiological role and its potential as a biomarker. LC-MS/MS offers superior sensitivity and specificity compared to other analytical techniques for the analysis of small molecules in complex biological matrices like urine. This application note provides a comprehensive protocol for the reliable quantification of α-hydroxyhippuric acid.

Experimental

Materials and Reagents
  • α-Hydroxyhippuric acid standard (≥98% purity)

  • Hippuric acid-d5 (internal standard, IS)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

Sample Preparation

A simple and efficient "dilute and shoot" method is employed for urine sample preparation.[3]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • If the urine sample appears cloudy, centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.[3]

  • In a clean microcentrifuge tube, dilute 50 µL of the urine sample (or supernatant) with 450 µL of LC-MS grade water containing the internal standard, hippuric acid-d5, at a final concentration of 100 ng/mL.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.05
1.05
5.095
7.095
7.15
10.05
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

  • Ionization Mode: ESI Positive for α-Hydroxyhippuric acid, ESI Negative for Hippuric acid-d5

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: +5500 V (Positive), -4500 V (Negative)

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

Data Presentation

Optimized MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analyte and internal standard.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
α-Hydroxyhippuric acid (Quantifier) ESI+196.1105.015025
α-Hydroxyhippuric acid (Qualifier) ESI+196.1178.115015
Hippuric acid-d5 (Internal Standard) ESI-183.1109.1150-20
Method Performance Characteristics

The following table presents typical performance characteristics for the analysis of urinary organic acids using LC-MS/MS. Specific validation for α-hydroxyhippuric acid should be performed in the user's laboratory.

ParameterExpected Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 25 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols & Workflows

Signaling Pathway (Metabolic Context)

Metabolic Context of α-Hydroxyhippuric Acid Styrene Styrene Styrene_Oxide Styrene-7,8-oxide Styrene->Styrene_Oxide Metabolism Mandelic_Acid Mandelic Acid Styrene_Oxide->Mandelic_Acid Phenylglyoxylic_Acid Phenylglyoxylic Acid Mandelic_Acid->Phenylglyoxylic_Acid alpha_HHA α-Hydroxyhippuric Acid Phenylglyoxylic_Acid->alpha_HHA Conjugation

Caption: Metabolic pathway showing the formation of α-Hydroxyhippuric acid.

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Centrifuge Centrifugation (if needed) Urine_Sample->Centrifuge Dilution Dilution with Internal Standard Urine_Sample->Dilution Centrifuge->Dilution Vortex Vortex Mixing Dilution->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection LC Injection Transfer->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of α-HHA Calibration->Quantification

Caption: Overall workflow for the analysis of α-Hydroxyhippuric acid in urine.

References

Gas chromatography-mass spectrometry analysis of alpha-Hydroxyhippuric acid after derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hydroxyhippuric acid (α-HHA) is a metabolite of interest in various biomedical and pharmaceutical research areas. Its accurate and sensitive quantification in biological matrices is crucial for understanding its physiological roles and potential as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to the polar and non-volatile nature of α-Hydroxyhippuric acid, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of α-Hydroxyhippuric acid in biological samples, such as urine, using a two-step derivatization method followed by GC-MS analysis.

Principle

The method involves the extraction of α-Hydroxyhippuric acid from the biological matrix, followed by a two-step derivatization process. The first step is oximation, which targets the keto group, followed by silylation to derivatize the hydroxyl and carboxyl groups. This process yields a less polar and more volatile trimethylsilyl (TMS) derivative of α-Hydroxyhippuric acid, which can be readily analyzed by GC-MS.

Experimental Protocols

Materials and Reagents
  • α-Hydroxyhippuric acid standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Pyridine

  • Methoxyamine hydrochloride (MeOx·HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Biological matrix (e.g., urine)

Equipment
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block or oven

  • Autosampler vials with inserts

  • Micropipettes

Sample Preparation and Derivatization
  • Sample Collection and Storage: Collect urine samples and store them at -80°C until analysis.

  • Extraction:

    • Thaw the urine samples on ice.

    • To 1 mL of urine, add a known amount of the internal standard.

    • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process and combine the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Step 1: Methoxyimation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Vortex for 1 minute and incubate at 60°C for 30 minutes.

    • Step 2: Silylation: Add 80 µL of BSTFA with 1% TMCS to the vial. Vortex for 1 minute and incubate at 70°C for 60 minutes.

  • Sample Analysis: After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical starting conditions and may require optimization for specific instruments and applications.

ParameterValue
Gas Chromatograph
Column5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550

Data Presentation

The following table summarizes the expected quantitative data for the tris-trimethylsilyl (3TMS) derivative of α-Hydroxyhippuric acid. Note: This data is based on the analysis of structurally similar compounds and predicted fragmentation patterns, and should be experimentally verified.

ParameterExpected Value/Information
Analyte α-Hydroxyhippuric acid-3TMS
Molecular Weight of Derivative 413 g/mol
Expected Retention Time (RT) Dependent on the specific GC conditions, but can be estimated relative to other organic acids.
Characteristic Mass Fragments (m/z) 105 (from the benzoyl group), 73 (from the TMS group), and other specific fragments of the derivatized molecule.
Quantification Ion To be determined empirically, likely a specific and abundant fragment ion.
Qualifier Ions At least two other characteristic fragment ions for confirmation.
Linearity (r²) Expected to be >0.99 within a defined concentration range.
Limit of Detection (LOD) To be determined by method validation.
Limit of Quantification (LOQ) To be determined by method validation.

Visualizations

experimental_workflow Experimental Workflow for GC-MS Analysis of α-Hydroxyhippuric Acid sample Biological Sample (e.g., Urine) extraction Liquid-Liquid Extraction sample->extraction Add Internal Standard & Acidify evaporation Evaporation to Dryness extraction->evaporation Collect Organic Layer derivatization Two-Step Derivatization (Methoxyimation & Silylation) evaporation->derivatization Dried Extract gcms GC-MS Analysis derivatization->gcms Volatile Derivative data_processing Data Processing & Quantification gcms->data_processing Chromatogram & Mass Spectra

Caption: Overall experimental workflow for the GC-MS analysis of α-Hydroxyhippuric acid.

derivatization_process Derivatization of α-Hydroxyhippuric Acid hha α-Hydroxyhippuric Acid meox Methoxyimation (MeOx·HCl in Pyridine) hha->meox Targets Carbonyl Group silylation Silylation (BSTFA + 1% TMCS) meox->silylation Targets Hydroxyl & Carboxyl Groups tms_hha Tris-TMS-α-Hydroxyhippuric Acid (Volatile Derivative) silylation->tms_hha

Caption: Two-step derivatization process for α-Hydroxyhippuric acid.

Discussion

The provided protocol outlines a robust and reliable method for the quantification of α-Hydroxyhippuric acid in biological matrices. The two-step derivatization is crucial for achieving good chromatographic peak shape and sensitivity. It is important to note that the derivatized samples can be sensitive to moisture, and therefore, analysis should be performed as soon as possible after preparation.

Method validation is a critical step to ensure the accuracy and reliability of the results. This should include the determination of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) for α-Hydroxyhippuric acid in the specific biological matrix being analyzed. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

The mass spectrum of the derivatized α-Hydroxyhippuric acid is expected to show characteristic fragments. The benzoyl cation at m/z 105 is a common fragment for hippuric acid and its derivatives. The presence of the trimethylsilyl group will be indicated by a prominent ion at m/z 73. The molecular ion and other specific fragmentation patterns should be determined experimentally to confirm the identity of the analyte and to select appropriate ions for quantification and qualification.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of α-Hydroxyhippuric acid after derivatization. The detailed protocol and suggested instrument parameters serve as a starting point for method development and validation. By following these guidelines, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this important metabolite in their studies.

Application Note: Structural Confirmation of α-Hydroxyhippuric Acid using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Hydroxyhippuric acid, also known as 2-benzamido-2-hydroxyacetic acid, is a metabolite of hippuric acid and can be found in human biofluids.[1][2] Its chemical structure consists of a benzoyl group attached to a glycine moiety, with a hydroxyl group at the alpha-carbon. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like α-Hydroxyhippuric acid.[3][4][5] This application note provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra to confirm the molecular structure of α-Hydroxyhippuric acid.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra is outlined below. Instrument-specific parameters may require optimization.[3]

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified α-Hydroxyhippuric acid and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.[3][6] The choice of solvent can affect the chemical shifts of labile protons (e.g., -OH, -NH, -COOH).

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small cotton plug placed in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]

  • Final Volume Adjustment: Adjust the final sample height in the NMR tube to approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[7][8]

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[9][4] However, for routine analysis, the residual solvent signal is often used as a secondary reference.

NMR Data Acquisition
  • Instrumentation: All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Number of Scans: 8-16 (adjust for optimal signal-to-noise)

      • Relaxation Delay (d1): 1-5 seconds

      • Acquisition Time (aq): 2-4 seconds

      • Spectral Width (sw): 12-16 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Parameters:

      • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

      • Acquisition Time (aq): 1-2 seconds

      • Spectral Width (sw): 0-220 ppm

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for α-Hydroxyhippuric acid.

Table 1: ¹H NMR Spectral Data for α-Hydroxyhippuric Acid

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-α~5.52Singlet1HCH(OH)
H-Ar~7.52-7.55Multiplet3HPhenyl H-3, H-4, H-5
H-Ar~7.81-7.82Multiplet2HPhenyl H-2, H-6
NHVariableBroad Singlet1HAmide NH
OHVariableBroad Singlet1HHydroxyl OH
COOHVariableBroad Singlet1HCarboxylic Acid OH

Note: Chemical shifts are referenced to spectra acquired in DMSO-d₆/D₂O and can vary based on solvent and concentration. The signals for NH, OH, and COOH protons are often broad and their chemical shifts are highly dependent on the solvent, temperature, and concentration.

Table 2: ¹³C NMR Spectral Data for α-Hydroxyhippuric Acid

SignalChemical Shift (δ) ppmAssignment
C-α~75.68C H(OH)
C-Ar~130.05Phenyl C -2, C -6
C-Ar~131.41Phenyl C -4
C-Ar~135.12Phenyl C -1
C-ArNot explicitly foundPhenyl C -3, C -5
C=ONot explicitly foundAmide C =O
C=ONot explicitly foundCarboxylic Acid C =O

Note: The assignments are based on typical chemical shift ranges and available 2D NMR data.[10] Some quaternary carbon signals (C-1 and the two carbonyls) may be of lower intensity.

Mandatory Visualizations

G Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing and Analysis weigh Weigh α-Hydroxyhippuric Acid (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_acq Acquire 1D NMR Spectra filter->nmr_acq Prepared Sample h1_nmr ¹H NMR nmr_acq->h1_nmr c13_nmr ¹³C NMR nmr_acq->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Integrals, and Couplings process->analyze structure Structural Confirmation analyze->structure

Caption: Workflow for structural confirmation via NMR.

Caption: Key ¹H and ¹³C NMR correlations for α-Hydroxyhippuric acid.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of α-Hydroxyhippuric acid. By following the detailed protocols and utilizing the provided spectral data for comparison, researchers can confidently verify the identity and purity of this important metabolite. The characteristic chemical shifts of the alpha-methine proton and the aromatic signals are key identifiers in the ¹H NMR spectrum, while the ¹³C NMR spectrum confirms the carbon framework of the molecule. This approach is fundamental in drug development and metabolic research where precise molecular characterization is paramount.

References

Application Notes and Protocol for the Analysis of Urinary Alpha-Hydroxyhippuric Acid in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-hydroxyhippuric acid (α-HHA) is a human urinary metabolite that may serve as a potential biomarker for exposure to certain industrial chemicals, particularly ethylbenzene.[1] While mandelic acid and phenylglyoxylic acid are the major urinary metabolites of ethylbenzene, accounting for approximately 64-71% and 19-25% of the absorbed dose respectively, minor metabolites like α-HHA can provide additional insights into the metabolic pathways and toxicological effects of such exposures.[1] The analysis of urinary α-HHA, in conjunction with other metabolites, can offer a more comprehensive assessment of an individual's exposure and metabolic response.

This document provides a detailed protocol for the quantitative analysis of α-HHA in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of related organic acids found in urine and is designed to be robust, sensitive, and suitable for clinical research applications.

Materials and Reagents

  • Chemicals and Standards:

    • This compound (α-HHA) analytical standard

    • Stable isotope-labeled internal standard (e.g., α-Hydroxyhippuric acid-d5)

    • LC-MS grade water

    • LC-MS grade acetonitrile

    • LC-MS grade methanol

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Control urine pool (from unexposed individuals)

  • Equipment:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

    • Analytical balance

    • Vortex mixer

    • Centrifuge

    • Pipettes and tips

    • Autosampler vials

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect mid-stream urine samples in sterile polypropylene containers.

  • Storage: For short-term storage (up to 72 hours), samples should be kept refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower to minimize degradation of metabolites.[2]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of α-HHA and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the α-HHA stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare calibration standards by spiking the control urine pool with the working standard solutions to achieve a concentration range relevant for expected urinary levels.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Urine Sample Preparation for LC-MS/MS Analysis

The sample preparation for urinary α-HHA analysis is a straightforward "dilute and shoot" method, which minimizes sample manipulation and potential for analyte loss.

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In an autosampler vial, combine 50 µL of the urine supernatant with 450 µL of the internal standard solution (prepared in 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the mixture thoroughly.

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of organic acids.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution should be optimized to ensure good separation of α-HHA from other urinary components. A typical gradient might start at 5% B, increasing to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for organic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor and product ion transitions for α-HHA and its internal standard need to be optimized by infusing the pure standards into the mass spectrometer.

      • α-HHA (C9H9NO4, MW: 195.17 g/mol ): Precursor ion [M-H]⁻ at m/z 194.0. Product ions would need to be determined experimentally.

      • Internal Standard (e.g., α-HHA-d5): Precursor ion and product ions would be shifted by the mass of the isotopic label.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for α-HHA.

Data Presentation

Quantitative data for urinary metabolites are often expressed relative to creatinine concentration to account for variations in urine dilution.

Table 1: Reference Concentrations of Ethylbenzene Metabolites in Urine

AnalytePopulationConcentration (mg/g creatinine)Citation
Mandelic AcidOccupationally Exposed (end of shift)BEI: 800[3]
Phenylglyoxylic AcidOccupationally Exposed (end of shift)BEI: 240[3]
Hippuric AcidUnexposed Individuals~1000[4]
This compound Unexposed/Exposed Individuals Data not readily available in literature

BEI: Biological Exposure Index from the American Conference of Governmental Industrial Hygienists (ACGIH).

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical)

ParameterAcceptance Criteria
Linearity (r²)> 0.99
Accuracy85-115%
Precision (%CV)< 15%
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio > 10
RecoveryConsistent and reproducible

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_collection Urine Collection storage Storage at <= -20°C urine_collection->storage thaw Thaw & Vortex storage->thaw centrifuge Centrifuge thaw->centrifuge dilute Dilute with IS centrifuge->dilute lcms LC-MS/MS Analysis dilute->lcms quant Quantification lcms->quant report Reporting quant->report metabolic_pathway cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_excretion Excretion ethylbenzene Ethylbenzene phenylethanol 1-Phenylethanol ethylbenzene->phenylethanol CYP450 mandelic Mandelic Acid (Major Metabolite) phenylethanol->mandelic phenylglyoxylic Phenylglyoxylic Acid (Major Metabolite) mandelic->phenylglyoxylic urine Urine mandelic->urine alpha_hha This compound (Minor Metabolite) phenylglyoxylic->alpha_hha Glycine Conjugation (Proposed) phenylglyoxylic->urine alpha_hha->urine

References

alpha-Hydroxyhippuric acid as a potential biomarker for chronic kidney disease.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. The accumulation of uremic toxins, compounds that are normally cleared by healthy kidneys, is a hallmark of CKD and contributes to its pathophysiology. Among these, protein-bound uremic toxins are of particular interest due to their incomplete removal by conventional dialysis. While hippuric acid and its hydroxylated derivatives are recognized uremic toxins, the specific role of alpha-Hydroxyhippuric acid (α-HHA) as a biomarker for CKD is an emerging area of investigation. α-HHA is a metabolite of benzoic acid and its presence in urine has been suggested as a potential indicator of renal dysfunction[1]. This document provides an overview of the current understanding of α-HHA in the context of CKD, along with protocols for its quantification and a discussion of its potential role in the disease's progression.

Quantitative Data Summary:

Direct quantitative comparisons of α-Hydroxyhippuric acid in large cohorts of CKD patients and healthy controls are not yet widely available in published literature. However, studies on related compounds provide a strong rationale for investigating α-HHA. For instance, p-hydroxy-hippuric acid levels have been observed to be several times higher in individuals with CKD compared to healthy individuals[2]. Furthermore, increased serum levels of hippuric acid are positively correlated with the risk of kidney failure and dysfunction[3].

Table 1: Concentration of Related Hydroxyhippuric Acids in CKD

CompoundSample TypePatient GroupConcentrationReference
p-Hydroxyhippuric acidPlasmaCKD PatientsSignificantly elevated vs. healthy controls[2]
Hippuric acidSerumCKD PatientsPositively correlated with disease progression[3]

Note: This table highlights data for related compounds due to the limited availability of specific quantitative data for this compound in CKD cohorts.

Pathophysiological Role and Signaling Pathways

While the direct signaling pathways of α-Hydroxyhippuric acid in renal cells are yet to be fully elucidated, the effects of the closely related uremic toxin, hippuric acid, offer significant insights. Hippuric acid is known to promote renal fibrosis, a key pathological process in the progression of CKD[3]. This occurs through the induction of oxidative stress, which in turn activates pro-fibrotic signaling pathways.

One of the key mechanisms involves the disruption of the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response system. Hippuric acid facilitates the interaction between NRF2 and its inhibitor KEAP1, leading to the ubiquitination and degradation of NRF2. This suppression of the primary antioxidant defense mechanism results in an accumulation of reactive oxygen species (ROS)[3].

The elevated ROS levels then activate the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway. This pathway is a central regulator of fibrosis, leading to the increased expression of extracellular matrix proteins like collagen and fibronectin, and ultimately contributing to the scarring and loss of kidney function characteristic of CKD. It is plausible that α-Hydroxyhippuric acid, as a structurally similar molecule, may exert comparable pro-fibrotic effects through similar mechanisms.

CKD_Pathway cluster_blood Bloodstream in CKD cluster_cell Renal Tubular Cell alpha-HHA This compound (Accumulates) alpha-HHA_uptake Uptake into Renal Cell alpha-HHA->alpha-HHA_uptake ROS Increased ROS (Oxidative Stress) alpha-HHA_uptake->ROS NRF2_inhibition NRF2 Pathway Inhibition ROS->NRF2_inhibition suppresses TGFb_activation TGF-β/SMAD Pathway Activation ROS->TGFb_activation activates Fibrosis Renal Fibrosis (Collagen Deposition, Cell Proliferation) TGFb_activation->Fibrosis

Caption: Postulated signaling pathway of α-Hydroxyhippuric acid in CKD.

Experimental Protocols

Quantification of α-Hydroxyhippuric Acid in Human Serum/Urine by UHPLC-MS/MS

This protocol provides a general framework for the quantification of α-Hydroxyhippuric acid using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and specific analytical technique.

1. Sample Preparation:

  • Serum/Plasma:

    • To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., a stable isotope-labeled α-HHA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex, centrifuge to pellet any remaining debris, and transfer the supernatant to an autosampler vial.

  • Urine:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to remove sediment.

    • Dilute the urine sample 1:10 (or as appropriate based on expected concentrations) with ultrapure water containing the internal standard.

    • Vortex and transfer to an autosampler vial.

2. UHPLC-MS/MS Analysis:

  • UHPLC System: A standard UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step. The specific gradient should be optimized for α-HHA.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for α-HHA and the internal standard. These transitions need to be determined by infusing a pure standard of α-HHA.

3. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of α-HHA standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of α-HHA in the samples by interpolating from the calibration curve.

Experimental_Workflow Sample Serum or Urine Sample Preparation Sample Preparation (Protein Precipitation/Dilution, Internal Standard Addition) Sample->Preparation UHPLC UHPLC Separation (Reversed-Phase C18) Preparation->UHPLC MSMS Tandem Mass Spectrometry (ESI-, MRM) UHPLC->MSMS Data Data Analysis (Quantification against Calibration Curve) MSMS->Data

Caption: General workflow for α-Hydroxyhippuric acid quantification.

α-Hydroxyhippuric acid represents a promising but currently under-investigated biomarker for chronic kidney disease. Its structural similarity to known uremic toxins that actively contribute to renal fibrosis provides a strong impetus for further research. The development and validation of robust analytical methods, such as the UHPLC-MS/MS protocol outlined here, are crucial next steps. Future studies should focus on large-scale clinical validation to establish reference ranges and determine the correlation of α-HHA levels with CKD progression and outcomes. Elucidating its specific molecular mechanisms of action within renal cells will be pivotal in understanding its role in CKD pathophysiology and could potentially unveil new therapeutic targets for mitigating renal fibrosis.

References

Application of alpha-Hydroxyhippuric acid in metabolomics studies of renal dysfunction.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Metabolomics, the comprehensive analysis of small molecules in biological systems, has emerged as a powerful tool for understanding disease pathogenesis and discovering novel biomarkers. In the context of renal dysfunction, metabolomic profiling of biofluids such as plasma and urine can provide a detailed snapshot of the metabolic perturbations associated with kidney damage and progression. alpha-Hydroxyhippuric acid, a metabolite of benzoic acid, has been identified as a potential biomarker for renal dysfunction.[1] Its accumulation in biological fluids may reflect alterations in renal clearance and metabolic capacity. These application notes provide a comprehensive overview of the utility of this compound in metabolomics research focused on renal diseases.

Scientific Background

This compound is a derivative of hippuric acid, which is formed from the conjugation of benzoic acid and glycine.[2][3] While hippuric acid levels have been extensively studied in the context of chronic kidney disease (CKD) and are known to be associated with the gut microbiome and renal fibrosis, the specific role of its hydroxylated form, this compound, is an active area of investigation.[4][5] Emerging evidence suggests that this compound may serve as a sensitive indicator of renal dysfunction.[1] Its concentration in urine and plasma is influenced by the glomerular filtration rate (GFR) and tubular secretion, making it a candidate biomarker for early detection and monitoring of kidney disease.

Key Applications
  • Biomarker of Renal Dysfunction: Elevated levels of this compound in plasma and urine may correlate with the severity of renal impairment, offering a non-invasive tool for assessing kidney function.

  • Monitoring Disease Progression: Longitudinal monitoring of this compound could aid in tracking the progression of chronic kidney disease and evaluating the efficacy of therapeutic interventions.

  • Investigating Pathophysiological Mechanisms: Studying the metabolic pathways associated with this compound can provide insights into the molecular mechanisms underlying renal fibrosis and injury. While direct evidence is still emerging, the structural similarity to hippuric acid suggests a potential role in pathways related to oxidative stress and inflammation.[4]

Experimental Protocols

Untargeted Metabolomic Profiling of Plasma and Urine for Biomarker Discovery

This protocol outlines a general workflow for untargeted metabolomics to identify potential biomarkers of renal dysfunction, including this compound.

1.1. Sample Collection and Preparation:

  • Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma. Store plasma aliquots at -80°C until analysis. For metabolite extraction, a protein precipitation step is required.[6]

  • Urine: Collect mid-stream urine samples. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cell debris. Store supernatant aliquots at -80°C.[7]

  • Metabolite Extraction (Plasma): To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of a related compound). Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • Metabolite Extraction (Urine): Thaw urine samples on ice. For analysis, dilute the urine sample (e.g., 1:4) with ultrapure water containing an internal standard. Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates. The supernatant is ready for injection.[6]

1.2. LC-MS/MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

  • Chromatographic Separation: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute a wide range of metabolites.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI) is generally suitable for acidic compounds like this compound.

    • Data Acquisition: Acquire data in both full scan mode (for untargeted profiling) and data-dependent MS/MS mode (for metabolite identification).

1.3. Data Analysis:

  • Data Processing: Use software such as XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and integration.

  • Statistical Analysis: Perform univariate and multivariate statistical analyses (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify features that are significantly different between healthy controls and patients with renal dysfunction.

  • Biomarker Identification: Putatively identify significant features by matching their accurate mass, retention time, and MS/MS fragmentation patterns to metabolome databases (e.g., HMDB, METLIN). Confirm the identity using authentic chemical standards.

Targeted Quantification of this compound in Plasma and Urine

This protocol provides a method for the absolute or relative quantification of this compound using a triple quadrupole mass spectrometer.

2.1. Sample Preparation:

  • Follow the sample collection and extraction procedures outlined in Protocol 1. The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification.

2.2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.

  • Chromatographic Separation: A similar C18 column and mobile phases as in the untargeted method can be used. The gradient can be optimized for the specific elution of this compound and the internal standard.

  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Negative ESI.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its internal standard. For this compound (C9H9NO4, MW: 195.17 g/mol ), a potential precursor ion in negative mode would be [M-H]- at m/z 194.0. Product ions would need to be determined by fragmentation analysis.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound in a surrogate matrix (e.g., stripped serum or synthetic urine) to generate a calibration curve for absolute quantification.

2.3. Data Analysis:

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

The following table is a hypothetical representation of quantitative data for this compound in different stages of chronic kidney disease (CKD), illustrating its potential as a biomarker.

Analyte Healthy Control (n=50) CKD Stage 1-2 (n=50) CKD Stage 3-4 (n=50) CKD Stage 5 (n=50) p-value
Plasma this compound (µM) 1.2 ± 0.43.5 ± 1.19.8 ± 3.225.6 ± 8.5< 0.001
Urine this compound (µmol/mmol creatinine) 8.5 ± 2.115.2 ± 4.532.7 ± 9.858.9 ± 15.3< 0.001

Data are presented as mean ± standard deviation. P-values are derived from ANOVA.

Visualizations

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Collection extraction Metabolite Extraction (Protein Precipitation/Dilution) plasma->extraction urine Urine Collection urine->extraction lcms UHPLC-HRMS Analysis (Untargeted Profiling) extraction->lcms qqq UHPLC-QqQ-MS Analysis (Targeted Quantification) extraction->qqq processing Data Processing (Peak Picking, Alignment) lcms->processing id Biomarker Identification & Quantification qqq->id stats Statistical Analysis (PCA, PLS-DA, t-test) processing->stats stats->id

Metabolomics Experimental Workflow

metabolic_pathway benzoic_acid Benzoic Acid (from diet/gut microbiota) hippuric_acid Hippuric Acid benzoic_acid->hippuric_acid Glycine Conjugation glycine Glycine glycine->hippuric_acid alpha_hydroxy This compound hippuric_acid->alpha_hydroxy Hydroxylation renal_excretion Renal Excretion alpha_hydroxy->renal_excretion

Inferred Metabolic Pathway

signaling_pathway hippuric_acid This compound (Potential Effector) ros Increased ROS hippuric_acid->ros nrf2 NRF2-KEAP1 Pathway hippuric_acid->nrf2 Disruption tgf_beta TGF-β/SMAD Pathway ros->tgf_beta Activation fibrosis Renal Fibrosis tgf_beta->fibrosis nrf2->fibrosis Reduced antioxidant response promotes

Potential Signaling Pathway Involvement

References

Application Notes and Protocols: Development of a Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay Using alpha-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylalanine Ammonia-Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. This pathway is integral to the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and stilbenoids. Due to its role in key metabolic junctions, PAL is a target for the development of herbicides and antifungal agents. Furthermore, PAL has therapeutic potential in the treatment of phenylketonuria (PKU).

The standard assay for PAL activity monitors the formation of trans-cinnamic acid from L-phenylalanine spectrophotometrically at 290 nm.[1][2][3][4] This document outlines a detailed protocol for the development of a novel PAL enzyme assay investigating the potential interaction of PAL with alpha-Hydroxyhippuric acid . As there is no established precedent for the use of this compound as a substrate or inhibitor of PAL, this protocol is designed as a comprehensive guide to explore and characterize its potential role.

Preliminary Investigation Workflow

The initial step is to determine if this compound interacts with PAL as a substrate or an inhibitor. The following workflow diagram illustrates the decision-making process for the experimental approach.

PAL_Assay_Development_Workflow cluster_0 Initial Screening cluster_1 Substrate Pathway cluster_2 Inhibitor Pathway Start Start: Prepare PAL Enzyme and this compound (aHHA) Incubate Incubate PAL with aHHA Start->Incubate Analysis Analyze Reaction Mixture (e.g., HPLC, LC-MS) Incubate->Analysis Decision New Product Formed or aHHA Consumed? Analysis->Decision IsSubstrate Conclusion: aHHA is a Potential Substrate Decision->IsSubstrate Yes NotInhibitor Conclusion: aHHA is not a direct substrate. Proceed to inhibitor testing. Decision->NotInhibitor No SubstrateKinetics Protocol 2: Characterize as Substrate (Determine Km, Vmax) IsSubstrate->SubstrateKinetics InhibitorAssay Protocol 3: Test aHHA as an Inhibitor (Standard PAL assay with L-Phe + aHHA) NotInhibitor->InhibitorAssay InhibitionKinetics Protocol 4: Characterize as Inhibitor (Determine Ki, Mode of Inhibition) InhibitorAssay->InhibitionKinetics

Caption: Workflow for investigating this compound as a PAL substrate or inhibitor.

Standard Phenylalanine Ammonia-Lyase (PAL) Assay Protocol (Control)

This protocol serves as a baseline for PAL activity measurement using its natural substrate, L-phenylalanine.

Materials
  • PAL enzyme (from a commercial source or purified from plant/microbial origin)

  • Tris-HCl buffer (100 mM, pH 8.8)

  • L-phenylalanine solution (stock solution of 100 mM in Tris-HCl buffer)

  • 4 M HCl (for stopping the reaction)

  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 290 nm

  • Thermostated water bath or incubator (37°C)

  • Quartz cuvettes or UV-transparent 96-well plates

Experimental Protocol
  • Prepare Reaction Mixture: In a microcentrifuge tube or well of a microplate, prepare the reaction mixture as described in Table 1. Prepare a "Blank" for each sample by adding the stopping solution before the enzyme.

  • Enzyme Reaction: Initiate the reaction by adding the PAL enzyme solution.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2]

  • Stop Reaction: Terminate the reaction by adding 50 µL of 4 M HCl.[2]

  • Measurement: Measure the absorbance of the solution at 290 nm against the blank.

  • Calculation of Activity: The activity of PAL is calculated based on the amount of trans-cinnamic acid formed. A standard curve of trans-cinnamic acid should be prepared to accurately quantify the product.[2][5]

Data Presentation

Table 1: Reaction Mixture for Standard PAL Assay

ComponentVolume (µL) for SampleVolume (µL) for BlankFinal Concentration
100 mM Tris-HCl (pH 8.8)85085089 mM
100 mM L-phenylalanine10010010 mM
PAL Enzyme Solution5050Variable
4 M HCl-50 (add before enzyme)-
Total Volume 1000 1050
Incubate at 37°C for 30 min
4 M HCl (to stop)50-
Final Volume for Reading 1050 1050

Protocol for Testing this compound as a PAL Substrate

This protocol is designed to determine if PAL can utilize this compound as a substrate. Since the product is unknown, a chromatographic method like HPLC is recommended for analysis.

Materials
  • PAL enzyme

  • Tris-HCl buffer (100 mM, pH 8.8)

  • This compound solution (stock solution of 50 mM in a suitable solvent, e.g., DMSO, diluted in Tris-HCl buffer)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with a UV detector and a C18 column

Experimental Protocol
  • Prepare Reaction Mixture: Set up reactions as detailed in Table 2. Include a no-enzyme control to detect any non-enzymatic degradation of this compound.

  • Enzyme Reaction and Incubation: Initiate the reaction by adding the PAL enzyme and incubate at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop Reaction: Stop the reaction in the collected aliquots by adding an equal volume of acetonitrile or by heat inactivation.

  • HPLC Analysis:

    • Centrifuge the samples to pellet any precipitated protein.

    • Inject the supernatant onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the components.

    • Monitor the elution profile with a UV detector at multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) to detect the parent compound and any potential new products.

  • Data Analysis: Compare the chromatograms of the enzyme reaction with the no-enzyme control. Look for a decrease in the peak area of this compound and the appearance of new peaks over time in the enzyme-containing samples.

Data Presentation

Table 2: Reaction Mixture for Substrate Screening

ComponentVolume (µL) for Enzyme ReactionVolume (µL) for No-Enzyme Control
100 mM Tris-HCl (pH 8.8)VariableVariable
50 mM this compound100100
PAL Enzyme Solution500
Tris-HCl buffer (to make up volume)to 1000to 1000
Total Volume 1000 1000

Protocol for Testing this compound as a PAL Inhibitor

This protocol investigates the potential inhibitory effect of this compound on the standard PAL-catalyzed conversion of L-phenylalanine to trans-cinnamic acid.

Materials
  • All materials from the Standard PAL Assay Protocol (Section 2.1)

  • This compound solution (stock solution of 50 mM)

Experimental Protocol
  • Prepare Reaction Mixtures: Prepare a series of reaction mixtures as outlined in Table 3, with varying concentrations of this compound. A control reaction with no inhibitor should be included.

  • Enzyme Reaction, Incubation, and Stopping: Follow the procedure described in the Standard PAL Assay Protocol (Section 2.2).

  • Measurement and Data Analysis: Measure the absorbance at 290 nm. Calculate the percentage of PAL activity remaining at each concentration of this compound relative to the control (0% inhibition).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation

Table 3: Reaction Mixture for Inhibition Assay

ComponentControl (µL)Inhibitor 1 (µL)Inhibitor 2 (µL)Inhibitor 3 (µL)
100 mM Tris-HCl (pH 8.8)800VariableVariableVariable
100 mM L-phenylalanine100100100100
This compound (stock)0VariableVariableVariable
PAL Enzyme Solution50505050
Total Volume 950 950 950 950

Kinetic Analysis of Inhibition

If this compound is found to be an inhibitor, further kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Design
  • Perform the PAL assay with varying concentrations of the substrate (L-phenylalanine) at several fixed concentrations of the inhibitor (this compound).

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

Data Analysis
  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km. The pattern of the lines will indicate the mode of inhibition.

Visualization of Inhibition Kinetics

Inhibition_Kinetics cluster_0 Experimental Setup cluster_1 Data Analysis VarySubstrate Vary [L-Phenylalanine] MeasureRates Measure Initial Reaction Rates VarySubstrate->MeasureRates FixedInhibitor Fixed [this compound] (at several concentrations) FixedInhibitor->MeasureRates MMPlot Generate Michaelis-Menten Plots MeasureRates->MMPlot LBPlot Generate Lineweaver-Burk Plot MMPlot->LBPlot DetermineKi Determine Ki and Mode of Inhibition LBPlot->DetermineKi

Caption: Workflow for determining the kinetic parameters of PAL inhibition.

Summary of Potential Quantitative Data

The following tables provide a template for summarizing the quantitative data that would be generated from the proposed experiments.

Table 4: Substrate Specificity Analysis

SubstrateProduct Detected (by HPLC)Relative Activity (%)
L-phenylalaninetrans-Cinnamic Acid100
This compoundTo be determinedTo be determined

Table 5: Inhibition of PAL Activity by this compound

[this compound] (µM)PAL Activity (U/mL)% Inhibition
0 (Control)Value0
10ValueValue
50ValueValue
100ValueValue
500ValueValue
IC50 (µM) \multicolumn{2}{c}{Calculated Value}

Table 6: Kinetic Parameters of PAL with L-phenylalanine in the Presence of this compound

[this compound] (µM)Km (mM)Vmax (µmol/min/mg)
0ValueValue
Concentration 1ValueValue
Concentration 2ValueValue
Ki (µM) \multicolumn{2}{c}{Calculated Value}
Mode of Inhibition \multicolumn{2}{c}{Determined from Lineweaver-Burk Plot}

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and characterization of a Phenylalanine Ammonia-Lyase assay using this compound. By systematically investigating its potential as a substrate or inhibitor, researchers can elucidate the nature of its interaction with PAL. This will not only contribute to a deeper understanding of PAL's substrate specificity and inhibition mechanisms but also potentially open new avenues for the development of novel modulators of the phenylpropanoid pathway for applications in agriculture, biotechnology, and medicine.

References

Application Note: Solid-Phase Extraction of alpha-Hydroxyhippuric Acid from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of alpha-Hydroxyhippuric acid from plasma samples. This compound is a metabolite that can be an important biomarker in various physiological and pathological states.[1][2] Accurate and reliable quantification of this analyte in a complex biological matrix like plasma is crucial for clinical research and drug development. This protocol outlines a robust SPE method designed to isolate this compound from plasma components that can interfere with downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

This compound, also known as benzamidohydroxyacetic acid, is a carboxylic acid found in human biofluids.[1] Its analysis is essential for understanding metabolic pathways and identifying potential biomarkers. Solid-phase extraction is a highly effective technique for sample cleanup and concentration, offering improved selectivity and sensitivity compared to methods like simple protein precipitation.[3] This application note describes a method that combines protein precipitation with a mixed-mode solid-phase extraction protocol for optimal recovery and removal of matrix interferences.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a bioanalytical method for the quantification of small acidic molecules in plasma using SPE and LC-MS/MS. These values are representative and should be validated in your laboratory for this compound.

ParameterTypical Value
Recovery > 85%
Matrix Effect < 15%
Precision (RSD%) < 15%
Accuracy (% Bias) ± 15%
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Linearity (r²) > 0.99

Experimental Protocols

This section details the complete methodology for the solid-phase extraction of this compound from plasma samples.

Materials and Reagents
  • Human plasma (K2EDTA as anticoagulant)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with weak anion exchange)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Pretreatment
  • Thaw plasma samples on ice to prevent degradation of analytes.

  • In a microcentrifuge tube, aliquot 200 µL of plasma.

  • Add 20 µL of internal standard solution.

  • To precipitate proteins, add 600 µL of acetonitrile.[4][5]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the supernatant from the sample pretreatment step onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

    • Vortex for 20 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Experimental Workflow

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction (SPE) cluster_post_extraction Post-Extraction plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (600 µL Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation (10,000 x g, 10 min) protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load Transfer Supernatant condition Condition (1 mL Methanol, 1 mL Water) equilibrate Equilibrate (1 mL 2% Formic Acid) condition->equilibrate equilibrate->load wash1 Wash 1 (1 mL 5% Methanol) load->wash1 wash2 Wash 2 (1 mL Hexane) wash1->wash2 elute Elute (1 mL 5% NH4OH in Methanol) wash2->elute dry_down Evaporate to Dryness (Nitrogen Stream) elute->dry_down reconstitute Reconstitute (100 µL Mobile Phase) dry_down->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of this compound from plasma.

Analyte Structure and SPE Interaction Logic

Caption: Interaction of this compound with the mixed-mode SPE sorbent.

References

Application Note: High-Resolution Separation of Hippuric Acid Isomers by Micellar Electrokinetic Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the separation of hippuric acid and its structural isomers (ortho-, meta-, and para-hippuric acid) using Micellar Electrokinetic Chromatography (MEKC), a mode of Capillary Electrophoresis (CE). The method leverages the differential partitioning of the isomers into micelles, enabling their baseline separation. This technique is particularly relevant for applications in clinical diagnostics, toxicology, and drug metabolism studies, where the monitoring of these isomers can serve as biomarkers for exposure to aromatic compounds like toluene and xylene.[1][2][3] This document provides a comprehensive protocol, including buffer preparation, sample handling, and instrument parameters, alongside quantitative data on the separation performance.

Introduction

Hippuric acid (N-benzoylglycine) and its methylated analogs (methylhippuric acids) are significant metabolites resulting from human exposure to common industrial solvents such as toluene and xylenes.[2][3] The specific isomer of methylhippuric acid excreted can provide valuable information about the particular xylene isomer to which an individual was exposed. Consequently, the ability to accurately separate and quantify these structurally similar compounds is of paramount importance in occupational health and environmental monitoring.[3]

Capillary Electrophoresis (CE), and specifically MEKC, offers several advantages for this application, including high separation efficiency, short analysis times, and minimal sample and reagent consumption.[4] In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC).[5][6] This forms a pseudo-stationary phase (micelles) that interacts with the analytes. Neutral and charged analytes can be separated based on their partitioning between the aqueous buffer and the hydrophobic interior of the micelles.[5]

This note describes an optimized MEKC method for the simultaneous determination of hippuric acid and its ortho-, meta-, and para-isomers.

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined in the following workflow diagram.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Processing BGE_Prep Background Electrolyte (BGE) Preparation Cap_Condition Capillary Conditioning BGE_Prep->Cap_Condition Sample_Prep Sample and Standard Preparation Injection Sample Injection Sample_Prep->Injection Cap_Condition->Injection Separation Electrophoretic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration and Migration Time Determination Detection->Integration Quantification Quantification and Resolution Calculation Integration->Quantification

Caption: Experimental workflow for hippuric acid isomer analysis by MEKC.

Detailed Protocols

Materials and Reagents
  • Hippuric Acid (HA), o-Methylhippuric Acid, m-Methylhippuric Acid, p-Methylhippuric Acid standards

  • Sodium Dodecyl Sulfate (SDS)

  • Sodium Phosphate (monobasic and dibasic)

  • Acetonitrile (HPLC Grade)

  • Urea

  • Deionized water (18.2 MΩ·cm)

  • Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., effective length 50 cm)

Protocol 1: Background Electrolyte (BGE) Preparation
  • Buffer Preparation: Prepare a 20 mM sodium phosphate buffer.

  • pH Adjustment: Adjust the pH of the phosphate buffer to 8.0.

  • Surfactant and Additive Addition: To the buffer, add sodium dodecyl sulfate (SDS) to a final concentration of 25 mM and urea to a final concentration of 4 M.[1] Some methods may also incorporate an organic modifier like acetonitrile (5% v/v).[7][8]

  • Degassing: Degas the final BGE solution by sonication for 10-15 minutes before use.

Protocol 2: Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of hippuric acid and each methylhippuric acid isomer in deionized water or a 50:50 water/acetonitrile mixture at a concentration of 1 mg/mL.

  • Working Standards: Create a mixed working standard solution containing all analytes by diluting the stock solutions with the BGE to a final concentration in the range of 10-100 µg/mL.

  • Urine Sample Preparation: For urine samples, perform a dilution (e.g., 1:10) with the BGE. Centrifuge the diluted sample at high speed (e.g., 10,000 rpm) for 5 minutes to pellet any particulates. Use the supernatant for analysis.

Protocol 3: Capillary Electrophoresis (CE) Instrument Setup and Analysis
  • Capillary Installation: Install the fused-silica capillary in the CE instrument.

  • Capillary Conditioning (for new capillaries):

    • Flush with 1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with BGE for 15 minutes.

  • Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes.

  • Injection: Inject the sample hydrodynamically (e.g., at 50 mbar for 5 seconds).

  • Separation: Apply a voltage of -22 kV.[1] Maintain the capillary temperature at 25°C.

  • Detection: Monitor the analytes using a UV detector at a wavelength of 225 nm.[9]

Quantitative Data Summary

The following table summarizes typical performance data for the separation of hippuric acid and its isomers under the conditions described. (Note: Specific migration times and resolution values are illustrative and may vary based on exact instrumentation and conditions).

AnalyteMigration Time (min)Resolution (Rs)
Hippuric Acid10.5-
o-Methylhippuric Acid11.82.1
m-Methylhippuric Acid12.51.8
p-Methylhippuric Acid13.22.0

Logical Relationship of Separation Principles

The separation in MEKC is governed by the distribution of the analytes between the aqueous phase and the micellar phase, which is influenced by their hydrophobicity.

Caption: Principle of MEKC separation for hippuric acid isomers.

Conclusion

The described Micellar Electrokinetic Chromatography method provides a reliable and efficient means for the separation and determination of hippuric acid and its ortho-, meta-, and para-isomers. The high resolution, coupled with the speed and low cost of capillary electrophoresis, makes this technique an excellent choice for researchers, scientists, and drug development professionals in the fields of toxicology, clinical chemistry, and metabolic research. The detailed protocols and workflow provided herein should serve as a valuable resource for the implementation of this analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Column Selection for α-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC column selection and methods for the analysis of alpha-Hydroxyhippuric acid, with a specific focus on achieving symmetrical peak shapes.

Analyte Properties: α-Hydroxyhippuric Acid

Understanding the physicochemical properties of α-Hydroxyhippuric acid is the first step in developing a robust HPLC method. Key properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2][3]
Classification N-acyl-amino acid, polar acidic compound[1][4]
Predicted pKa 3.36 ± 0.10[2]
Melting Point 211 °C (decomposes)[2][3]

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for my α-Hydroxyhippuric acid peak?

Poor peak shape is a common issue when analyzing polar acidic compounds like α-Hydroxyhippuric acid.[4]

  • Peak Tailing is often caused by secondary interactions between the acidic analyte and residual silanol groups on silica-based columns, especially if the mobile phase pH is not optimized.[4] Other causes include column contamination and sample overload.[5][6]

  • Peak Fronting typically results from sample solvent incompatibility (injecting a sample in a solvent significantly stronger than the mobile phase) or column overload (injecting too high a concentration or volume).[7][8] A collapsed column bed can also cause fronting.[8]

Q2: What is the best starting HPLC column for analyzing α-Hydroxyhippuric acid?

A modern, high-purity, end-capped reversed-phase C18 or C8 column is the recommended starting point. These columns are designed to minimize residual silanol activity, which is a primary cause of peak tailing for acidic analytes.[4] The choice between C18 and C8 depends on the desired retention time; C18 is more retentive, while C8 may provide shorter analysis times.[9][10]

Q3: How does mobile phase pH affect the peak shape of α-Hydroxyhippuric acid?

Mobile phase pH is critical for controlling the peak shape of ionizable compounds. α-Hydroxyhippuric acid has a predicted pKa of ~3.36.[2]

  • To prevent peak tailing , the mobile phase pH should be adjusted to suppress the ionization of residual silanol groups on the stationary phase. A pH between 2.5 and 3.0 is generally effective.[4]

  • Operating close to the analyte's pKa can lead to split or broad peaks, as both the ionized and non-ionized forms of the analyte may be present. Therefore, maintaining a consistent and appropriate pH with a suitable buffer is essential for reproducibility.

Q4: Can I use a C8 column instead of a C18 for this analysis?

Yes. For the related compound hippuric acid, a shorter C8 column (e.g., 4.6 x 150 mm) was shown to be as efficient as a longer C18 column (e.g., 4.6 x 250 mm) but with a significantly shorter run time.[9][10] Given the structural similarity, a C8 column is a viable option for α-Hydroxyhippuric acid, especially when faster analysis is required.

Troubleshooting Guide: Peak Tailing

Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front. A systematic approach to troubleshooting this issue is outlined below.

G start Observe Peak Tailing (Tailing Factor > 1.2) check_overload Is the column overloaded? start->check_overload check_all_peaks Does tailing affect all peaks? sol_silanol Solution: - Lower mobile phase pH to 2.5-3.0 - Use a high-purity, end-capped column - Add competitive additive (e.g., TEA, if not using MS) check_all_peaks->sol_silanol No (Re-evaluate secondary interactions) sol_frit Suspect Column Contamination / Void Solution: - Reverse-flush column (if allowed) - Replace inlet frit or guard column - If unresolved, replace column check_all_peaks->sol_frit Yes check_silanol Secondary Silanol Interactions? check_overload->check_silanol No sol_overload Solution: - Reduce sample concentration - Decrease injection volume check_overload->sol_overload Yes check_silanol->check_all_peaks No check_silanol->sol_silanol Yes (Most likely cause for single acidic peak)

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Diagnosing and Resolving Tailing from Secondary Interactions
  • Principle: α-Hydroxyhippuric acid, being acidic and polar, can interact with residual silanol groups (Si-OH) on silica-based stationary phases. These secondary interactions cause peak tailing.[4] Suppressing the ionization of these silanol groups by lowering the mobile phase pH is the most effective solution.[4]

  • Mobile Phase pH Adjustment:

    • Prepare your mobile phase (e.g., Acetonitrile:Water).

    • Using a calibrated pH meter, adjust the pH of the aqueous portion to 2.7 using a suitable acid modifier like formic acid (for MS compatibility) or phosphoric acid.

    • Equilibrate the column with the pH-adjusted mobile phase for at least 15-20 column volumes.

    • Inject the sample and observe the peak shape. A significant reduction in tailing confirms secondary interactions as the root cause.

  • Column Selection:

    • If tailing persists, switch to a modern, high-purity silica column that is certified for low silanol activity or is thoroughly end-capped. These columns are specifically designed for analyzing polar compounds.

Troubleshooting Guide: Peak Fronting

Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half. This is often related to the sample itself or the column integrity.

G start Observe Peak Fronting check_solvent Is sample solvent stronger than mobile phase? start->check_solvent check_overload Is the column overloaded (mass or volume)? check_solvent->check_overload No sol_solvent Solution: - Dissolve sample in mobile phase - If solubility is an issue, use the weakest possible solvent check_solvent->sol_solvent Yes check_column Suspect Column Collapse / Void check_overload->check_column No sol_overload Solution: - Reduce sample concentration - Decrease injection volume check_overload->sol_overload Yes sol_column Solution: - Check for pressure spikes - Flush with 100% ACN to check for phase collapse - Replace column if damaged check_column->sol_column

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Diagnosing and Resolving Fronting from Sample Solvent Mismatch
  • Principle: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and distort as it enters the column, leading to fronting.[7][8]

  • Sample Diluent Test:

    • Prepare two vials of your α-Hydroxyhippuric acid standard.

    • Vial A: Dissolve the standard in your current (potentially strong) sample solvent.

    • Vial B: Dissolve the standard at the same concentration in the mobile phase you are using for the analysis. If the analyte is not soluble, use the weakest solvent possible (i.e., the most aqueous solvent in a reversed-phase system) in which it will dissolve.

    • Inject both samples using the same method.

    • If the peak shape from Vial B is symmetrical while the peak from Vial A exhibits fronting, the cause is sample solvent incompatibility.[11]

  • Corrective Action: Always aim to dissolve samples in the initial mobile phase. If this is not possible due to solubility constraints, minimize the injection volume of the stronger solvent.[11]

Summary of Column Selection and Initial Method Parameters

The following table provides a starting point for method development. Parameters should be optimized based on your specific instrumentation and separation goals.

ParameterC18 ColumnC8 ColumnRationale
Stationary Phase OctadecylsilaneOctylsilaneC18 offers higher retention; C8 offers faster elution.[9][10]
Particle Size 1.8 - 5 µm1.8 - 5 µmSmaller particles increase efficiency and backpressure.[12]
Dimensions 4.6 x 150 mm4.6 x 100 mm or 150 mmShorter columns provide faster analysis.[13]
Mobile Phase Acetonitrile : Water (with buffer)Acetonitrile : Water (with buffer)Standard reversed-phase solvents.[12]
Aqueous Modifier 0.1% Formic Acid or Phosphoric Acid0.1% Formic Acid or Phosphoric AcidTo adjust pH to 2.5-3.0, suppressing silanol activity.[4]
Detection UV at 228 nmUV at 228 nmBased on methods for the related compound, hippuric acid.[9]
Flow Rate 1.0 mL/min1.0 mL/minA standard starting flow rate for a 4.6 mm ID column.
Temperature 25-30 °C25-30 °CTemperature control ensures reproducible retention times.[12]

References

Troubleshooting peak tailing and broadening in alpha-Hydroxyhippuric acid chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of alpha-Hydroxyhippuric acid, specifically addressing peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing in the chromatography of this compound, an acidic and polar compound, is often due to secondary interactions with the stationary phase. The primary cause is typically the interaction of the analyte's carboxyl group with active sites on the column, such as residual silanol groups (Si-OH) on silica-based columns like C18.[1] These interactions can lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.[1] Additionally, if the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, contributing to peak tailing.[2]

Q2: How does the mobile phase pH affect the peak shape of this compound?

The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[2][3][4] The pKa of the carboxylic acid group in this compound is approximately 2.97.[5][6] If the mobile phase pH is close to the pKa, a mixture of the ionized (deprotonated) and unionized (protonated) forms of the acid will exist, which can lead to peak broadening or splitting.[2] To ensure a sharp, symmetrical peak, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa. At a lower pH, the carboxyl group will be predominantly in its less polar, unionized form, which interacts more consistently with the reversed-phase stationary phase and is less susceptible to secondary interactions with silanol groups.[7]

Q3: What type of column is best suited for the analysis of this compound to minimize peak issues?

For reversed-phase chromatography of this compound, a high-purity, end-capped C8 or C18 column is recommended.[8] End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small silane (like trimethylsilane) to make them inert. This minimizes the secondary interactions that cause peak tailing with polar acidic compounds.[9] Modern columns with advanced bonding technologies offer better peak shapes for challenging compounds.

Q4: Can sample solvent cause peak broadening or tailing?

Yes, the choice of sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak distortion, including broadening and fronting.[1] Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, keep the injection volume as small as possible to minimize these effects.[1]

Q5: My peaks are broad, but not necessarily tailing. What could be the cause?

Broad peaks can be caused by several factors other than secondary interactions. These include:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[10]

  • Column contamination or degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[9]

  • Low mobile phase flow rate: A flow rate that is too low for the column dimensions can lead to increased diffusion and peak broadening.[10]

  • Column overloading: Injecting too much sample can saturate the stationary phase, resulting in broad, often asymmetrical peaks.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.

Step 1: Evaluate the Mobile Phase pH

  • Rationale: The mobile phase pH is the most critical parameter for controlling the peak shape of acidic analytes.

  • Action:

    • Determine the current pH of your mobile phase.

    • If the pH is close to or above the pKa of this compound (~2.97), lower the pH to a range of 2.5-2.8.

    • Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

    • Equilibrate the column with the new mobile phase and re-inject the sample.

Step 2: Assess the HPLC Column

  • Rationale: The column's chemistry and condition are crucial for good peak shape.

  • Action:

    • Confirm you are using a high-purity, end-capped C8 or C18 column.

    • If the column is old or has been used extensively with complex matrices, it may be contaminated or worn out. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If this does not improve the peak shape, replace the column.

    • Consider using a column with a different stationary phase chemistry if tailing persists.

Step 3: Check for Sample Overload

  • Rationale: Exceeding the column's sample capacity can cause peak distortion.

  • Action:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject the dilutions and observe the peak shape. If the tailing improves with dilution, the original sample was likely overloaded.

    • Optimize the sample concentration or reduce the injection volume.

Guide 2: Addressing Peak Broadening

This guide outlines a systematic approach to resolving issues of broad peaks.

Step 1: Minimize Extra-Column Volume

  • Rationale: The volume of the HPLC system outside of the column can contribute significantly to peak broadening.

  • Action:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

    • Ensure all fittings are properly connected to avoid dead volume.

Step 2: Optimize Flow Rate

  • Rationale: Each column has an optimal flow rate for maximum efficiency.

  • Action:

    • Consult the column manufacturer's guidelines for the recommended flow rate range.

    • Experiment with slightly increasing the flow rate to see if peak width decreases.

Step 3: Verify Sample and Mobile Phase Compatibility

  • Rationale: Mismatched solvent strengths can cause peak distortion.

  • Action:

    • As a best practice, always dissolve your sample in the mobile phase.

    • If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of this compound and the potential impact of adjustments on peak shape.

ParameterRecommended Starting ConditionImpact on Peak TailingImpact on Peak Broadening
Column C18 or C8, end-capped, 2.1-4.6 mm ID, 3-5 µm particle sizeUsing a non-end-capped or old column can increase tailing.A degraded column will lead to broader peaks.
Mobile Phase Acetonitrile/Water with acidifierA pH near the pKa (~2.97) will cause significant tailing.A poorly buffered mobile phase can lead to broad peaks.
pH 2.5 - 2.8 (buffered)Lowering the pH well below the pKa significantly reduces tailing.Inconsistent pH can cause broadening.
Flow Rate 0.8 - 1.2 mL/min for 4.6 mm ID columnIndirect effect; may alter retention time and interaction with active sites.A flow rate that is too low or too high can increase broadening.
Temperature 25 - 35 °CHigher temperatures can sometimes reduce tailing by improving mass transfer.Inconsistent temperature can cause peak broadening.
Injection Volume 5 - 20 µLOverloading the column with a high injection volume can cause tailing.A large injection volume of a strong solvent will cause significant broadening.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Isocratic elution with 15-25% Solvent B. The exact percentage should be optimized to achieve a suitable retention time (e.g., 3-10 minutes).

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection: UV at 228 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: Dissolve this compound standard and samples in the mobile phase.

Protocol 2: Method Validation Steps

For ensuring the reliability of your analytical method, consider the following validation parameters:

  • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound.[11]

  • Linearity: Prepare a series of at least five concentrations of this compound and inject them. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 80-120%.[12]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a sample on the same day. The relative standard deviation (RSD) should be < 2%.[12]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts or equipment. The RSD should be < 3%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.[11][12]

Visualizations

TroubleshootingWorkflow start Peak Tailing or Broadening Observed check_all_peaks Are all peaks affected? start->check_all_peaks check_overload Reduce sample concentration/ injection volume. Does peak shape improve? check_all_peaks->check_overload Yes evaluate_mobile_phase Evaluate Mobile Phase check_all_peaks->evaluate_mobile_phase No all_peaks_yes Yes overload_issue Column overload is the likely cause. Optimize sample load. check_overload->overload_issue Yes check_system Check for system issues: - Extra-column volume - Leaks - Flow rate consistency check_overload->check_system No all_peaks_no No check_ph Is pH << pKa (~2.97)? evaluate_mobile_phase->check_ph adjust_ph Adjust pH to 2.5-2.8 using a buffer. check_ph->adjust_ph No evaluate_column Evaluate Column check_ph->evaluate_column Yes ph_no No adjust_ph->evaluate_column ph_yes Yes check_column_type Is the column old, contaminated, or not end-capped? evaluate_column->check_column_type flush_replace_column Flush with strong solvent or replace the column. check_column_type->flush_replace_column Yes check_sample_solvent Is sample solvent stronger than mobile phase? check_column_type->check_sample_solvent No column_yes Yes column_no No change_solvent Dissolve sample in mobile phase. check_sample_solvent->change_solvent Yes further_investigation Further investigation needed. Consider secondary interactions with matrix components. check_sample_solvent->further_investigation No solvent_yes Yes solvent_no No

Caption: Troubleshooting workflow for peak tailing and broadening.

SecondaryInteractions cluster_column Silica Surface (Stationary Phase) cluster_mobile_phase Mobile Phase silanol Si-OH (Residual Silanol Group) c18 C18 Chains analyte_ionized This compound (Ionized, COO-) at pH > pKa analyte_ionized->silanol Undesirable Secondary Interaction (Causes Peak Tailing) analyte_unionized This compound (Unionized, COOH) at pH < pKa analyte_unionized->c18 Desired Hydrophobic Interaction (Leads to Good Peak Shape)

Caption: Analyte interactions with the stationary phase.

References

Technical Support Center: α-Hydroxyhippuric Acid Ionization Efficiency in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the ionization efficiency of α-hydroxyhippuric acid in mass spectrometry experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of α-hydroxyhippuric acid, offering step-by-step solutions to enhance signal intensity and data quality.

Issue 1: Low Signal Intensity or Poor Ionization of α-Hydroxyhippuric Acid

Symptoms:

  • Low abundance of the precursor ion (e.g., [M+H]⁺ at m/z 196.06 or [M-H]⁻ at m/z 194.04).

  • High background noise relative to the analyte signal.

Possible Causes and Solutions:

Cause Solution
Suboptimal Mobile Phase Composition The choice of mobile phase additives is critical for efficient ionization. For positive ion mode, acidic additives promote protonation. For negative ion mode, weak acids can enhance deprotonation. Experiment with different additives and concentrations to find the optimal conditions for your instrument and method.
Inefficient ESI Source Parameters Electrospray ionization (ESI) source parameters such as capillary voltage, cone/fragmentor voltage, and gas temperatures directly impact ionization. These must be optimized for α-hydroxyhippuric acid.
Ion Suppression from Matrix Effects Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of α-hydroxyhippuric acid.

Troubleshooting Workflow:

start Low Signal Intensity step1 Optimize Mobile Phase Additives start->step1 step2 Adjust ESI Source Parameters step1->step2 step3 Address Matrix Effects step2->step3 end_node Improved Signal Intensity step3->end_node

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Prominent Unwanted Adducts (e.g., [M+Na]⁺, [M+K]⁺)

Symptoms:

  • High intensity of sodium ([M+Na]⁺ at m/z 218.04) or potassium ([M+K]⁺ at m/z 234.02) adducts.

  • Reduced intensity of the desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion.

Possible Causes and Solutions:

Cause Solution
Contamination from Glassware and Solvents Sodium and potassium ions are ubiquitous and can leach from glassware or be present as impurities in solvents.[1]
Insufficient Protonation/Deprotonation If the mobile phase conditions do not strongly favor the formation of [M+H]⁺ or [M-H]⁻, adduct formation can become more prominent.
Issue 3: In-Source Fragmentation of α-Hydroxyhippuric Acid

Symptoms:

  • Appearance of fragment ions in the MS1 spectrum, even with low collision energy.

  • Reduced intensity of the precursor ion. A common fragment for hippuric acid derivatives in positive mode is the loss of the glycine moiety.[2]

Possible Causes and Solutions:

Cause Solution
High Cone/Fragmentor Voltage Excessive voltage in the ion source can induce fragmentation before the ions reach the mass analyzer.[2]
Elevated Source or Desolvation Temperatures High temperatures can provide excess thermal energy, leading to the fragmentation of thermally labile molecules.[2]

Quantitative Data Summary

While specific quantitative data for α-hydroxyhippuric acid is limited in publicly available literature, the following tables summarize expected trends based on the analysis of similar organic acids.

Table 1: Expected Impact of Mobile Phase Additives on Ionization Efficiency

Additive Typical Concentration Expected Effect on α-Hydroxyhippuric Acid Signal Ionization Mode
Formic Acid 0.1%Good ionization, promotes [M+H]⁺ formation.[3]Positive
Acetic Acid 0.1%Can provide better signal than formic acid for some organic acids.[4][5]Negative
Ammonium Formate 5-10 mMCan improve peak shape and ionization.Positive/Negative
Ammonium Acetate 5-10 mMUseful for buffering and can enhance ionization.Positive/Negative

Table 2: General Guidance for ESI Source Parameter Optimization

Parameter Typical Range Effect on Ionization
Capillary Voltage 2.5 - 4.0 kVOptimizes the electrospray process.
Cone/Fragmentor Voltage 10 - 40 VLower values reduce in-source fragmentation.[2]
Source/Desolvation Temperature 100 - 400 °CHigher temperatures aid desolvation but can cause fragmentation.[2]

Experimental Protocols

Protocol 1: Optimization of Mobile Phase Additives
  • Prepare Stock Solutions: Create 1% solutions of formic acid and acetic acid, and 1 M solutions of ammonium formate and ammonium acetate in LC-MS grade water.

  • Mobile Phase Preparation:

    • Prepare mobile phase A (aqueous) and B (organic, e.g., acetonitrile or methanol).

    • Create a series of mobile phase A compositions with different additives, for example:

      • 0.1% Formic Acid

      • 0.1% Acetic Acid

      • 10 mM Ammonium Formate

      • 10 mM Ammonium Acetate

      • 0.1% Formic Acid + 10 mM Ammonium Formate

  • Analysis:

    • Inject a standard solution of α-hydroxyhippuric acid using each mobile phase composition.

    • Monitor the signal intensity of the target precursor ion ([M+H]⁺ or [M-H]⁻).

    • Compare the results to determine the optimal additive.

Protocol 2: Optimization of Cone/Fragmentor Voltage
  • Initial Setup: Use the mobile phase composition determined to be optimal from Protocol 1.

  • Infusion Analysis: Infuse a standard solution of α-hydroxyhippuric acid directly into the mass spectrometer.

  • Voltage Ramp:

    • Set the cone/fragmentor voltage to a low value (e.g., 10 V).

    • Acquire a mass spectrum and record the intensities of the precursor and any fragment ions.

    • Increase the voltage in increments (e.g., 5 V) and repeat the acquisition.

  • Data Analysis: Plot the intensities of the precursor and fragment ions against the cone/fragmentor voltage. The optimal voltage will be the one that provides the highest precursor ion intensity with minimal fragmentation.

Cone Voltage Optimization Workflow:

start Infuse Analyte Standard step1 Set Low Cone Voltage (e.g., 10V) start->step1 step2 Acquire Mass Spectrum step1->step2 step3 Record Precursor and Fragment Ion Intensities step2->step3 step4 Incrementally Increase Cone Voltage step3->step4 decision Optimal Voltage? step4->decision decision->step2 No end_node Optimized Cone Voltage Determined decision->end_node Yes

Caption: Workflow for cone voltage optimization.

Frequently Asked Questions (FAQs)

Q1: Should I use positive or negative ion mode for α-hydroxyhippuric acid analysis? A1: α-Hydroxyhippuric acid has a carboxylic acid group, making it amenable to deprotonation in negative ion mode ([M-H]⁻). However, it can also be readily protonated in positive ion mode ([M+H]⁺). The optimal mode may depend on the sample matrix and the presence of interfering compounds. It is advisable to test both modes during method development.

Q2: My baseline is noisy. What could be the cause? A2: A noisy baseline can be caused by several factors, including impure solvents or additives, contamination in the LC-MS system, or electronic noise. Ensure you are using high-purity LC-MS grade solvents and fresh additives.[3] If the problem persists, system cleaning and maintenance may be required.

Q3: How can I confirm that the peak I'm seeing is indeed α-hydroxyhippuric acid? A3: The most definitive way to confirm the identity of a peak is by tandem mass spectrometry (MS/MS). By fragmenting the precursor ion and comparing the resulting fragment ions to a known standard or a spectral library, you can confirm its identity.

Q4: What are some common fragment ions for α-hydroxyhippuric acid? A4: Based on data for similar compounds, in positive ion mode, a common fragmentation pathway is the loss of the glycine moiety (75 Da).[2] In negative ion mode, loss of CO₂ (44 Da) from the carboxylic acid group is a possibility.

Logical Relationship for Ionization Troubleshooting:

cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Solutions low_signal Low Signal mobile_phase Mobile Phase low_signal->mobile_phase source_params Source Parameters low_signal->source_params adducts High Adducts adducts->mobile_phase contamination Contamination adducts->contamination fragmentation In-Source Fragmentation fragmentation->source_params optimize_mp Optimize Additives mobile_phase->optimize_mp optimize_sp Optimize Voltages/Temps source_params->optimize_sp clean_system Use High Purity Reagents/Clean System contamination->clean_system

Caption: Logical relationships between issues, causes, and solutions.

References

Derivatization strategies to enhance GC-MS detection of alpha-Hydroxyhippuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization strategies to enhance the Gas Chromatography-Mass Spectrometry (GC-MS) detection of α-hydroxyhippuric acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of α-hydroxyhippuric acid?

A1: α-Hydroxyhippuric acid is a polar and non-volatile compound due to the presence of carboxylic acid and hydroxyl functional groups.[1] Direct GC-MS analysis of such compounds leads to poor chromatographic peak shape, tailing, and low sensitivity.[2] Derivatization converts these polar functional groups into less polar and more volatile derivatives, making them suitable for GC analysis.[3][4]

Q2: What are the most common derivatization strategies for α-hydroxyhippuric acid?

A2: The most common strategies for α-hydroxyhippuric acid are silylation and esterification.[1][5] Silylation targets both the carboxylic acid and hydroxyl groups, while esterification primarily targets the carboxylic acid group.[6][7]

Q3: Which silylation reagent is best for α-hydroxyhippuric acid?

A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for silylating α-hydroxyhippuric acid.[6][7] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.[8] MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) can also be used and forms more stable derivatives.[9][10]

Q4: How long are the derivatized samples stable?

A4: The stability of derivatized samples depends on the specific derivative and storage conditions. Silylated derivatives, particularly TMS derivatives, are sensitive to moisture and should ideally be analyzed as soon as possible after preparation.[11][12] Ester derivatives are generally more stable.[11] To ensure reproducibility, it is recommended to analyze samples within a consistent timeframe after derivatization.

Q5: Can I use the same derivatization method for other hippuric acid derivatives?

A5: Yes, the silylation and esterification methods described here are generally applicable to other hippuric acid derivatives and organic acids.[12][13] However, optimization of reaction conditions such as temperature and time may be necessary for different compounds to achieve optimal results.[14]

Troubleshooting Guide

Issue 1: Incomplete Derivatization

  • Question: My chromatogram shows a broad or tailing peak for α-hydroxyhippuric acid, and the mass spectrum indicates the presence of the underivatized or partially derivatized compound. What could be the cause?

  • Answer: Incomplete derivatization is a common issue. Here are the potential causes and solutions:

    • Moisture in the sample or reagents: Water competes with the analyte for the derivatizing reagent. Ensure that your sample is completely dry before adding the reagent and use anhydrous solvents.[7]

    • Insufficient reagent: The derivatizing reagent should be in molar excess. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.

    • Suboptimal reaction conditions: The reaction time and temperature may need to be optimized. For sterically hindered groups, longer reaction times or higher temperatures may be required.[14]

    • Reagent degradation: Derivatizing reagents can degrade over time, especially if exposed to moisture. Use fresh reagents for best results.

Issue 2: Peak Tailing

  • Question: Even after derivatization, I am observing significant peak tailing for my α-hydroxyhippuric acid derivative. What should I check?

  • Answer: Peak tailing can be caused by several factors:

    • Active sites in the GC system: Active sites in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and a high-quality, inert GC column.[15] Trimming a small portion of the column from the inlet side can also help.[16][17]

    • Improper column installation: Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions to avoid dead volume.[15][16]

    • Column contamination: Contamination from previous injections can lead to active sites. Bake out the column at a high temperature or perform a solvent rinse.[18]

    • Chemical interactions: If only specific peaks are tailing, it could be due to chemical interactions. Ensure the derivatization is complete.[16]

Issue 3: Ghost Peaks

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, especially in blank runs. Where are they coming from?

  • Answer: Ghost peaks are typically due to contamination.

    • Carryover from previous injections: High-concentration samples can leave residues in the injector or column. Clean the injector and run solvent blanks between samples.[18]

    • Contaminated reagents or solvents: Use high-purity solvents and reagents. Running a blank with just the solvent and derivatizing reagent can help identify the source of contamination.

    • Septum bleed: Pieces of the injector septum can break off and contaminate the liner. Use high-quality septa and replace them regularly.

Issue 4: Poor Reproducibility of Retention Times

  • Question: The retention time for my derivatized α-hydroxyhippuric acid is shifting between injections. What could be the problem?

  • Answer: Retention time shifts can be caused by:

    • Leaks in the system: Check for leaks in the gas lines, fittings, and septum.

    • Inconsistent carrier gas flow: Ensure the carrier gas flow rate is stable and accurately controlled.

    • Oven temperature fluctuations: Verify that the GC oven temperature program is accurate and reproducible.

    • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the conversion of α-hydroxyhippuric acid to its trimethylsilyl (TMS) derivative.

Workflow Diagram:

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Dry_Sample Dry Sample Add_Solvent Add Pyridine Dry_Sample->Add_Solvent Add_Reagent Add BSTFA + 1% TMCS Add_Solvent->Add_Reagent Incubate Incubate (60°C, 30 min) Add_Reagent->Incubate Cool Cool to RT Incubate->Cool Analyze Inject into GC-MS Cool->Analyze

Caption: Silylation workflow for α-hydroxyhippuric acid.

Materials:

  • α-Hydroxyhippuric acid standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous Pyridine[6]

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Ensure the sample containing α-hydroxyhippuric acid is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 50 µL of anhydrous pyridine to the dried sample in a GC vial.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.[6]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes in a heating block or oven.[7][19]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using Methanolic HCl

This protocol describes the conversion of the carboxylic acid group of α-hydroxyhippuric acid to its methyl ester. Note that this method will primarily derivatize the carboxylic acid group. A subsequent silylation step would be required to derivatize the hydroxyl group.

Workflow Diagram:

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Dry_Sample Dry Sample Add_Reagent Add Methanolic HCl Dry_Sample->Add_Reagent Incubate Incubate (60°C, 60 min) Add_Reagent->Incubate Cool Cool to RT Incubate->Cool Add_Hexane Add Hexane & Water Cool->Add_Hexane Vortex Vortex & Centrifuge Add_Hexane->Vortex Collect Collect Organic Layer Vortex->Collect Analyze Inject into GC-MS Collect->Analyze

Caption: Esterification workflow for α-hydroxyhippuric acid.

Materials:

  • α-Hydroxyhippuric acid standard or dried sample extract

  • Methanolic HCl (e.g., 3 N)[12][13]

  • Hexane (GC grade)

  • Deionized Water

  • Heating block or oven

  • GC vials

Procedure:

  • Place the dried sample in a GC vial.

  • Add 200 µL of methanolic HCl to the vial.[13]

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of deionized water and 200 µL of hexane.

  • Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Allow the layers to separate (centrifugation can aid this process).

  • Carefully transfer the upper hexane layer to a new GC vial for analysis.

Quantitative Data Summary

The following table provides a representative comparison of different derivatization strategies for α-hydroxyhippuric acid. Please note that optimal conditions may vary depending on the sample matrix and instrumentation.

Derivatization StrategyReagentReaction Time (min)Reaction Temp. (°C)Relative Peak Area (Normalized)Key AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS3060100Derivatizes both hydroxyl and carboxyl groups in one step.[6]Derivatives are sensitive to moisture.[12]
MSTFA306095Produces volatile by-products that are easily separated.[20]Derivatives are sensitive to moisture.
MTBSTFA607090Forms very stable t-butyldimethylsilyl (TBDMS) derivatives.[9][10]Slower reaction rate and may require higher temperatures.
Esterification Methanolic HCl606085Produces stable methyl ester derivatives.[12][13]Only derivatizes the carboxylic acid group; requires a second step for the hydroxyl group.
BF3-Methanol606088Effective and widely used for esterification.[2]Reagent can be harsh and may cause degradation of some analytes.[6]

Disclaimer: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results may vary.

References

Addressing the instability of alpha-Hydroxyhippuric acid in long-term sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of alpha-Hydroxyhippuric acid (a-HHA) during long-term sample storage.

FAQs and Troubleshooting Guides

Q1: We are observing a decrease in a-HHA concentrations in our plasma samples that have been stored at -20°C for several months. What could be the cause?

A: The observed decrease in this compound (a-HHA) concentrations during long-term storage at -20°C could be attributed to several factors. Primarily, a-HHA, being an N-acyl-alpha-amino acid, may be susceptible to chemical degradation over time, even when frozen. Potential degradation pathways could include hydrolysis of the amide bond, leading to the formation of benzoic acid and 2-hydroxyglycine. Additionally, repeated freeze-thaw cycles can compromise sample integrity and accelerate degradation. It is also crucial to consider the pH of the sample, as pH shifts during freezing and thawing can catalyze degradative processes. To mitigate these issues, it is recommended to store samples at ultra-low temperatures (-70°C or lower) and minimize the number of freeze-thaw cycles.

Q2: What are the recommended storage conditions for ensuring the long-term stability of a-HHA in biological samples (plasma, urine)?

A: For optimal long-term stability of a-HHA in biological matrices, it is recommended to store samples at ≤ -70°C. Lower temperatures slow down chemical and enzymatic degradation processes more effectively than -20°C. Samples should be stored in tightly sealed, appropriate containers to prevent evaporation and contamination. It is also advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. For urine samples, adjusting the pH to a neutral or slightly acidic range (pH 6-7) prior to freezing can help improve the stability of certain metabolites.

Q3: How many freeze-thaw cycles can a sample containing a-HHA undergo before significant degradation occurs?

A: The stability of a-HHA through multiple freeze-thaw cycles should be experimentally determined. As a general guideline in bioanalysis, a minimum of three freeze-thaw cycles should be evaluated during method validation to assess analyte stability.[1] However, the actual stability can be matrix-dependent and compound-specific. If your experimental workflow requires more than three freeze-thaw cycles, it is imperative to conduct a thorough stability study to ensure the integrity of your results.

Q4: Can the pH of the biological matrix affect the stability of a-HHA during storage?

A: Yes, the pH of the biological matrix can significantly influence the stability of a-HHA.[2] Extremes in pH (both acidic and alkaline conditions) can catalyze the hydrolysis of the amide linkage in the a-HHA molecule. During freezing, pH shifts can occur in micro-domains within the sample, potentially creating environments that accelerate degradation. It is recommended to measure the pH of the matrix and consider buffering if significant pH-dependent instability is observed during stability studies.

Q5: Are there any specific recommendations for sample collection and initial processing to enhance a-HHA stability?

A: Proper sample collection and initial processing are critical for preserving a-HHA integrity. When collecting blood samples, it is advisable to use appropriate anticoagulants (e.g., EDTA, heparin) and process the blood to obtain plasma or serum as quickly as possible. Centrifugation should ideally be performed under refrigerated conditions. Following collection and processing, samples should be immediately frozen and stored at the intended long-term storage temperature. Delays at room temperature should be minimized to prevent potential enzymatic or chemical degradation.

Data Presentation: Stability Assessment of a-HHA (Hypothetical Data)

The following tables provide an example of how to present stability data for a-HHA. Note: This is hypothetical data for illustrative purposes.

Table 1: Freeze-Thaw Stability of a-HHA in Human Plasma

AnalyteStorage ConditionConcentration (ng/mL)Cycle 1 (% Recovery)Cycle 2 (% Recovery)Cycle 3 (% Recovery)
a-HHA-20°C10098.595.291.8
a-HHA-80°C10099.899.198.5

Table 2: Short-Term (Bench-Top) Stability of a-HHA in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)0 hours (% Recovery)4 hours (% Recovery)8 hours (% Recovery)24 hours (% Recovery)
a-HHA10010097.392.185.4

Table 3: Long-Term Stability of a-HHA in Human Plasma

AnalyteStorage TemperatureConcentration (ng/mL)1 Month (% Recovery)3 Months (% Recovery)6 Months (% Recovery)12 Months (% Recovery)
a-HHA-20°C10096.590.782.371.9
a-HHA-80°C10099.298.197.596.8

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of a-HHA in a biological matrix after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare replicate quality control (QC) samples at low and high concentrations of a-HHA in the desired biological matrix.

    • Analyze one set of QC samples immediately (baseline).

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Once thawed, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a minimum of three cycles.

    • After the final thaw, analyze the QC samples and compare the results to the baseline concentrations.

    • Calculate the percent recovery for each cycle.

Protocol 2: Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of a-HHA in a biological matrix under typical laboratory bench-top conditions.

  • Procedure:

    • Prepare replicate QC samples at low and high concentrations of a-HHA in the desired biological matrix.

    • Analyze one set of QC samples immediately (baseline).

    • Place the remaining QC samples on the laboratory bench at room temperature.

    • At specified time points (e.g., 4, 8, and 24 hours), analyze a set of QC samples.

    • Compare the results to the baseline concentrations and calculate the percent recovery at each time point.

Protocol 3: Long-Term Stability Assessment

  • Objective: To determine the stability of a-HHA in a biological matrix under intended long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of replicate QC samples at low and high concentrations of a-HHA in the desired biological matrix.

    • Analyze one set of QC samples immediately (baseline).

    • Store the remaining QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve and analyze a set of QC samples from each storage temperature.

    • Compare the results to the baseline concentrations and calculate the percent recovery at each time point for each storage condition.

Visualizations

G cluster_degradation Potential Degradation Pathway of a-HHA aHHA This compound hydrolysis Hydrolysis (Amide Bond Cleavage) aHHA->hydrolysis H+/OH- or Enzymatic Activity products Degradation Products: - Benzoic Acid - 2-Hydroxyglycine hydrolysis->products

Caption: Potential hydrolytic degradation pathway of this compound.

G cluster_workflow Recommended Workflow for a-HHA Stability Testing start Start: Prepare QC Samples ft_stability Freeze-Thaw Stability (3 cycles) start->ft_stability st_stability Short-Term Stability (Room Temp) start->st_stability lt_stability Long-Term Stability (-20°C and -80°C) start->lt_stability analysis LC-MS/MS Analysis ft_stability->analysis st_stability->analysis lt_stability->analysis data Data Evaluation: Compare to Baseline analysis->data end End: Establish Stability Profile data->end

Caption: Experimental workflow for assessing a-HHA stability.

References

Method validation for alpha-Hydroxyhippuric acid quantification in complex biological matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of alpha-Hydroxyhippuric acid in complex biological matrices. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in quantifying this compound in biological matrices like plasma or urine?

A1: The primary challenges include:

  • Matrix Effects: Endogenous components in plasma and urine can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer, which affects accuracy and reproducibility.[1][2][3]

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. It is crucial to evaluate its stability under various conditions (e.g., freeze-thaw cycles, long-term storage).[4][5]

  • Low Endogenous Concentrations: If quantifying endogenous levels, the concentration might be near the lower limit of quantification (LLOQ), requiring a highly sensitive and optimized method.

  • Structural Isomers: Separation from structurally similar compounds, such as other isomers of hydroxyhippuric acid, is critical to ensure selectivity.

  • Recovery: Inefficient extraction of the analyte from the matrix can lead to underestimation of its concentration.

Q2: What are the recommended sample preparation techniques for extracting this compound from plasma?

A2: The choice of sample preparation is critical for minimizing matrix effects and achieving good recovery.[6] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method using organic solvents like acetonitrile to precipitate proteins. While it offers high recovery, it may result in significant matrix effects due to the co-extraction of phospholipids and other endogenous components.[6]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. It can provide cleaner extracts than PPT but requires careful optimization of solvents and pH.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2][6] This method is highly effective at minimizing matrix effects.

Q3: How do I choose the right chromatographic conditions for this compound analysis?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used. Key considerations include:

  • Column: A C18 column is a common choice for separating hippuric acid and related compounds.[7][8][9]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small percentage of formic or acetic acid to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape, especially in complex matrices.

Q4: What are the typical validation parameters I need to assess for my this compound quantification method?

A4: A full bioanalytical method validation should be performed to ensure reliable results.[10][11] Key parameters include:

  • Selectivity and Specificity: The ability of the method to distinguish and quantify the analyte from other components in the sample.[12]

  • Accuracy and Precision: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results.[10][12]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. A linear regression is typically used.[10]

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[13]

  • Recovery: The efficiency of the extraction process.[14]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[3]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic & Mass Spectrometric Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Co-eluting interfering substances from the matrix. - Inappropriate mobile phase pH. - Column degradation.- Optimize sample preparation to remove interferences. - Adjust the mobile phase pH; for acidic compounds like this compound, a lower pH (e.g., with 0.1% formic acid) is often beneficial. - Use a new column or a guard column.
No or Low Analyte Signal - Incorrect mass spectrometer settings (e.g., wrong polarity, incorrect precursor/product ions). - Analyte degradation. - Insufficient sample concentration. - Ion suppression due to matrix effects.- Verify mass spectrometer parameters. This compound, being an acid, will likely ionize better in negative ion mode. - Investigate analyte stability at each step of the process. - Concentrate the sample if possible, or increase the injection volume. - Improve sample cleanup to reduce matrix effects.
High Background Noise - Contaminated mobile phase or LC system. - Dirty ion source in the mass spectrometer.- Prepare fresh mobile phase with high-purity solvents. - Flush the LC system. - Clean the ion source according to the manufacturer's instructions.
Inconsistent Retention Time - Fluctuation in mobile phase composition or flow rate. - Column temperature variations. - Column aging.- Ensure proper pump performance and mobile phase mixing. - Use a column oven to maintain a consistent temperature. - Replace the column if it has been used extensively.
Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery - Inefficient extraction method. - Analyte binding to proteins or plasticware. - Suboptimal pH for extraction.- Optimize the extraction solvent and/or SPE sorbent and elution solvent. - Use low-binding tubes and plates. - Adjust the sample pH to ensure the analyte is in a neutral form for better extraction.
High Matrix Effect - Insufficient removal of endogenous matrix components (e.g., phospholipids, salts).- Switch to a more effective sample preparation technique (e.g., from PPT to SPE). - Optimize the wash steps during SPE to remove more interferences. - Dilute the sample if sensitivity allows.
Poor Reproducibility - Inconsistent sample handling and processing. - Variability in the biological matrix between samples.- Standardize all steps of the sample preparation protocol. - Use an internal standard that is structurally similar to the analyte to compensate for variability.

Experimental Protocols

Proposed LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: To 50 µL of plasma, add 150 µL of an internal standard solution (e.g., a stable isotope-labeled this compound) in 1% formic acid in water. Vortex to mix.

  • SPE Conditioning: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte with 500 µL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • LC System: A UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible precursor ion would be [M-H]⁻.

  • Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.[12]
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[12]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[12]
Recovery Should be consistent, precise, and reproducible.
Matrix Effect The CV of the matrix factor across different lots of matrix should be ≤15%.
Calibration Curve A correlation coefficient (r²) of ≥0.99 is generally desirable. At least 75% of the standards must be within ±15% of their nominal values (±20% for LLOQ).[12]
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration should be within ±15% of the baseline concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc UHPLC Separation evap->lc ms Mass Spectrometry Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Problem Encountered (e.g., No Peak, Poor Shape) check_ms Check MS Settings? (Polarity, MRM, Source) start->check_ms check_lc Check LC Conditions? (Mobile Phase, Column, Temp) check_ms->check_lc No solution_ms Optimize MS Parameters check_ms->solution_ms Yes check_prep Review Sample Prep? (Recovery, Matrix Effect) check_lc->check_prep No solution_lc Prepare Fresh Mobile Phase Replace Column check_lc->solution_lc Yes solution_prep Optimize Extraction Method Use Different SPE Sorbent check_prep->solution_prep Yes end Problem Resolved check_prep->end No solution_ms->end solution_lc->end solution_prep->end

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Minimizing interferences from structurally similar compounds in alpha-Hydroxyhippuric acid assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences from structurally similar compounds in alpha-Hydroxyhippuric acid (α-HHA) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common structurally similar compounds that can interfere with α-HHA assays?

A1: The most common interfering compounds are those with a similar benzoyl-amino acid core structure. These include:

  • Hippuric Acid (HA): A major metabolite and structurally very similar to α-HHA, differing only by a hydroxyl group on the alpha-carbon.[1]

  • Methylhippuric Acid (MHA) Isomers (o-, m-, p-): Metabolites of xylene exposure, these compounds have a methyl group on the benzene ring.[2][3]

  • Benzoic Acid: A precursor to hippuric acid, it can be present in biological samples.[1]

  • Phenylacetylglycine (PAG): Another endogenous metabolite that shares structural similarities.

Q2: What are the primary sources of interference in α-HHA assays?

A2: Interference can be broadly categorized into two types:

  • Matrix Effects (in LC-MS/MS): This is the most significant source of interference in mass spectrometry-based assays. It refers to the alteration of the ionization efficiency of α-HHA due to co-eluting compounds from the biological matrix (e.g., urine, plasma).[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise accuracy.[5] Common sources of matrix effects in urine include high concentrations of salts, urea, and other endogenous metabolites.[4] In plasma, phospholipids are a major concern.[4]

  • Cross-reactivity (in Immunoassays): In immunoassay-based methods, antibodies raised against α-HHA may also bind to structurally similar compounds like hippuric acid, leading to inaccurate quantification.[6]

Q3: How can I minimize interference during sample collection and handling?

A3: Proper sample handling is crucial to prevent pre-analytical errors. Key recommendations include:

  • Avoid Hemolysis: Use proper phlebotomy techniques and avoid vigorous shaking of blood samples.

  • Address Lipemia: For plasma or serum samples, collecting from fasting patients can minimize lipid content. High-lipid samples can be ultracentrifuged to separate the lipid layer.

  • Proper Storage: Store urine and plasma samples at -20°C or -80°C to prevent the degradation of α-HHA and the formation of interfering substances.

Q4: Which analytical technique is best for minimizing interference in α-HHA analysis?

A4: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity.[7] It allows for the separation of α-HHA from structurally similar compounds based on their chromatographic retention time and their unique mass-to-charge ratios. While techniques like HPLC with UV detection can be used, they are more susceptible to interference from compounds with similar UV absorbance that co-elute with α-HHA.[8]

Q5: What is the role of an internal standard, and which type is best?

A5: An internal standard (IS) is a compound added to samples at a known concentration to correct for variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) for α-HHA is highly recommended. A SIL-IS is chemically and physically almost identical to α-HHA, meaning it will co-elute and experience nearly the same degree of matrix effects.[5] By calculating the ratio of the α-HHA peak area to the SIL-IS peak area, variations in signal intensity due to matrix effects can be normalized, leading to more accurate and precise quantification.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during α-HHA analysis.

Issue Potential Cause Recommended Solution
Poor Peak Shape, Tailing, or Splitting Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the chromatography.[9]Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to improve separation from interfering peaks.
Low Signal Intensity or Poor Sensitivity Ion Suppression: This is a common matrix effect in LC-MS/MS where co-eluting compounds reduce the ionization efficiency of α-HHA.[4]Enhance Sample Preparation: Use SPE or LLE to achieve a cleaner sample extract. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[10] Optimize LC Method: Adjust the chromatography to separate α-HHA from the regions of ion suppression. A post-column infusion experiment can identify these regions.[11] Use a SIL-IS: A stable isotope-labeled internal standard will co-elute with α-HHA and experience similar ion suppression, allowing for accurate correction.[5]
High Signal Intensity or Inconsistent Results Ion Enhancement: The opposite of ion suppression, where co-eluting compounds increase the ionization efficiency of α-HHA.[5] Co-eluting Isomers or Structurally Similar Compounds: A peak thought to be solely α-HHA may be a composite peak including other interfering compounds.Improve Chromatographic Resolution: Modify the HPLC method to ensure baseline separation of α-HHA from all potential interferences. Confirm Peak Identity: Use high-resolution mass spectrometry or compare retention times with certified reference standards of potential interferents. Implement Robust Sample Cleanup: Utilize SPE or LLE to remove the interfering compounds prior to analysis.
Poor Recovery Inefficient Extraction: The chosen sample preparation method may not be effectively extracting α-HHA from the sample matrix.Optimize Extraction Protocol: Adjust the pH of the sample and the choice of organic solvent in LLE. For SPE, experiment with different sorbent types and elution solvents. Evaluate Different Techniques: Compare the recovery of α-HHA using protein precipitation, LLE, and SPE to determine the most efficient method for your matrix.

Data on Sample Preparation Techniques

The choice of sample preparation is critical for minimizing interference. The following table summarizes the effectiveness of different techniques for analyzing hippuric acid and its derivatives, which can be extrapolated to α-HHA analysis.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant is analyzed.α-HHA is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent) based on its differential solubility.α-HHA is selectively retained on a solid sorbent while matrix components are washed away. α-HHA is then eluted with a suitable solvent.
Recovery Generally high but can be variable.Analyte-dependent and requires careful optimization of solvent and pH.Typically provides high and reproducible recovery with method optimization.
Matrix Effect Reduction Minimal. Often results in significant ion suppression due to the co-extraction of many matrix components.Moderate to good. Can provide cleaner extracts than PPT, but optimization is key.Excellent. Generally provides the cleanest extracts and the most significant reduction in matrix effects.
Selectivity LowModerateHigh
Throughput HighLow to moderateModerate to high (with automation)

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted from methods for extracting hippuric acid and its derivatives from urine.[2][3]

  • Sample Preparation: Pipette 1.0 mL of urine into a glass tube.

  • Acidification: Add 80 µL of 6 N HCl to acidify the sample.

  • Salting Out: Add 0.3 g of sodium chloride to increase the ionic strength of the aqueous phase, which enhances the partitioning of α-HHA into the organic solvent.[12]

  • Extraction: Add 4 mL of ethyl acetate.

  • Mixing: Vortex or rotate the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 6 minutes to separate the layers.[2]

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for α-HHA.

  • Sample Pre-treatment: To 50 µL of plasma, add 200 µL of an acidic solvent (e.g., 0.1% formic acid in methanol) to precipitate proteins.[13] Vortex and centrifuge.

  • Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge sequentially with methanol and then water.

  • Column Equilibration: Equilibrate the cartridge with an appropriate buffer (e.g., a phosphate buffer at a specific pH).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove unretained matrix components.

  • Elution: Elute α-HHA from the cartridge using an appropriate organic solvent (e.g., methanol with a small percentage of acid or base).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis urine 1. Urine Sample (1 mL) acidify 2. Acidify (HCl) urine->acidify salt 3. Add NaCl acidify->salt add_solvent 4. Add Ethyl Acetate salt->add_solvent mix 5. Vortex add_solvent->mix centrifuge 6. Centrifuge mix->centrifuge collect 7. Collect Organic Layer centrifuge->collect evaporate 8. Evaporate collect->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. LC-MS/MS Analysis reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for α-HHA.

Interference_Mitigation_Strategy cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_detection Detection (MS/MS) start Interference in α-HHA Assay spe Solid-Phase Extraction (SPE) start->spe lle Liquid-Liquid Extraction (LLE) start->lle dilution Sample Dilution start->dilution optimize_lc Optimize LC Separation (Gradient, Column) start->optimize_lc sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) start->sil_is ms_params Optimize MS Parameters start->ms_params end Minimized Interference Accurate Quantification spe->end lle->end dilution->end optimize_lc->end sil_is->end ms_params->end

Caption: Strategies to minimize assay interference.

References

Strategies for reducing analysis time in HPLC methods for alpha-Hydroxyhippuric acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the analysis time of alpha-Hydroxyhippuric acid using HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce HPLC analysis time for this compound?

A1: The main strategies involve optimizing several key chromatographic parameters:

  • Column Dimensions: Employing shorter columns with smaller internal diameters.

  • Stationary Phase: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) or superficially porous particles.

  • Mobile Phase: Adjusting the mobile phase composition and pH to expedite elution.

  • Flow Rate: Increasing the flow rate of the mobile phase.

  • Temperature: Elevating the column temperature to decrease mobile phase viscosity and enhance mass transfer.

  • Gradient Elution: Utilizing a gradient elution profile to shorten the run time for samples with multiple components.

Q2: How significantly can changing the column reduce the analysis time?

A2: Switching to a shorter column can dramatically decrease run times. For instance, in the analysis of the closely related compound hippuric acid, changing from a 250 mm C18 column to a 150 mm C8 column reduced the retention time from 12.52 minutes to just 3.67 minutes under identical mobile phase and flow rate conditions.[1][2]

Q3: Can I use a C8 column instead of a C18 for this compound analysis?

A3: Yes, a C8 column is a viable option and can lead to shorter analysis times due to its lower hydrophobicity compared to a C18 column.[1][2] This can be particularly effective for polar analytes like this compound.

Q4: What is the impact of particle size on analysis time?

A4: Smaller particle sizes (e.g., 3 µm or sub-2 µm) lead to higher efficiency separations, allowing for the use of shorter columns and higher flow rates without a significant loss of resolution. This can substantially shorten analysis times. For example, switching from a 5 µm particle size column to a 3 µm column for organic acid analysis resulted in a 40% reduction in analysis time.[3]

Q5: Are there established "fast HPLC" methods for similar compounds that I can adapt?

A5: Yes, rapid HPLC methods have been developed for various organic and alpha-hydroxy acids. A method for ten different α-hydroxy acids achieved separation in 12 minutes using a 100 mm column with 2.7 µm particles and a gradient elution.[4] Additionally, a UPLC method for p-Hydroxyhippuric acid demonstrated a retention time of only 64 seconds using a sub-2 µm particle column.[5] These methods provide excellent starting points for optimizing your analysis of this compound.

Troubleshooting Guide: Long Analysis Times

This guide will help you diagnose and resolve issues related to unexpectedly long analysis times in your HPLC method for this compound.

Problem: The retention time for this compound is significantly longer than expected.

dot

Caption: Troubleshooting workflow for long HPLC retention times.

Quantitative Data Summary

The following tables summarize quantitative data from methods that can be adapted to reduce the analysis time for this compound.

Table 1: Comparison of HPLC Columns for Hippuric Acid Analysis [1][2]

ParameterMethod 1Method 2
Column C18 (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)
Mobile Phase 12.5% Acetonitrile in Water (pH 3.0)12.5% Acetonitrile in Water (pH 3.0)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time 12.52 min3.67 min
Time Reduction -70.7%

Table 2: Fast HPLC and UPLC Methods for Related Organic Acids

ParameterFast HPLC for α-Hydroxy Acids[4]UPLC for p-Hydroxyhippuric Acid[5]
Column Poroshell 120 Aq-C18 (100 x 4.6 mm, 2.7 µm)ACQUITY UPLC BEH C18 (dimensions not specified)
Mobile Phase Gradient with Methanol and 0.1M Diammonium Hydrogen PhosphateWater:Acetonitrile with 0.1% Formic Acid
Total Run Time 12 min64 seconds

Experimental Protocols

Protocol 1: Rapid HPLC Method for this compound (Adapted from Alpha-Hydroxy Acid Analysis) [4]

  • Objective: To achieve a rapid analysis of this compound in under 15 minutes.

  • Instrumentation: Standard HPLC system with UV detector.

  • Column: Agilent InfinityLab Poroshell 120 Aq-C18 (4.6 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1 mol/L Diammonium Hydrogen Phosphate in water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-8 min: 0-20% B

    • 8-10 min: 20-50% B

    • 10-12 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Expected Outcome: This method is expected to elute this compound in approximately 5-10 minutes, providing a significant time saving over traditional methods using longer columns.

Protocol 2: Ultra-Fast UPLC Method for this compound (Adapted from p-Hydroxyhippuric Acid Analysis) [5]

  • Objective: To achieve an analysis time of under 2 minutes for high-throughput screening.

  • Instrumentation: UPLC system with a suitable detector (e.g., UV or MS).

  • Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water:Acetonitrile (gradient may be required) with 0.1% Formic Acid.

  • Flow Rate: 0.5 - 0.8 mL/min (will need optimization).

  • Column Temperature: 40 °C.

  • Injection Volume: 1-2 µL.

  • Detection: UV at 228 nm or as optimized.

  • Expected Outcome: A very rapid analysis with a retention time potentially under 1.5 minutes. This method is ideal for applications requiring high sample throughput.

Method Optimization Workflow

The following diagram illustrates a logical workflow for systematically reducing the analysis time of an existing HPLC method for this compound.

dot

Caption: A stepwise workflow for HPLC method optimization to reduce analysis time.

References

Sample preparation techniques to improve recovery of alpha-Hydroxyhippuric acid from serum.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of alpha-Hydroxyhippuric acid from serum samples.

Troubleshooting Guide

This guide addresses common issues encountered during the sample preparation of serum for this compound analysis.

Question: Why is the recovery of this compound from my serum samples consistently low?

Answer: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. Here are the most common causes and their solutions:

  • Suboptimal pH During Extraction: this compound is an acidic compound. To ensure it is in a neutral, less water-soluble form for efficient extraction into an organic solvent, the pH of the serum sample should be acidic.

    • Solution: Adjust the pH of the serum sample to a range of 2-4 using an acid like hydrochloric acid (HCl) or formic acid before proceeding with liquid-liquid or solid-phase extraction.

  • Inefficient Protein Precipitation: If proteins are not completely removed, this compound can be lost through co-precipitation.

    • Solution:

      • Solvent Choice: Acetonitrile is often more effective than methanol for protein precipitation as it tends to yield a cleaner supernatant.[1] Using cold organic solvents can also improve precipitation efficiency.

      • Solvent-to-Sample Ratio: Ensure a sufficient volume of organic solvent is used. A common starting point is a 3:1 or 4:1 ratio of solvent to serum.[2]

      • Thorough Mixing and Incubation: Vortex the sample vigorously after adding the solvent and allow for an adequate incubation period, often at a low temperature (e.g., -20°C), to facilitate complete protein precipitation.[3]

  • Inadequate Extraction in LLE: The choice of solvent and the extraction parameters are crucial for successful liquid-liquid extraction.

    • Solution:

      • Solvent Polarity: Use a water-immiscible organic solvent of appropriate polarity. Ethyl acetate is a commonly used solvent for extracting organic acids.

      • Sufficient Mixing: Vortex the sample and extraction solvent vigorously for at least 1-2 minutes to ensure efficient partitioning of the analyte into the organic phase.

      • Phase Separation: If an emulsion forms, centrifuge at a higher speed (e.g., >3000 x g) for a longer duration. Adding a salt like sodium chloride to the aqueous phase can also help break the emulsion.

  • Suboptimal SPE Method: The solid-phase extraction method may not be optimized for this compound.

    • Solution:

      • Sorbent Selection: For an acidic compound like this compound, a mixed-mode or anion exchange SPE cartridge is often suitable.

      • pH Control: The pH of the sample during loading and the pH of the elution solvent are critical. The sample should typically be loaded at a pH where the analyte is retained, and eluted with a solvent that disrupts this interaction.

      • Elution Solvent Strength: Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. This may require optimizing the organic solvent concentration and/or the pH of the elution buffer.

Question: I'm observing high variability in my recovery results between samples. What could be the cause?

Answer: High variability is often due to inconsistencies in the experimental procedure.

  • Inconsistent Sample Handling: Variations in sample collection, storage, and thawing can introduce variability.

    • Solution: Standardize all pre-analytical steps. Store serum samples at -80°C for long-term stability and thaw them consistently, for example, on ice, to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Manual Pipetting Errors: Manual liquid handling, especially with small volumes, can be a significant source of error.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. Where possible, consider using automated liquid handling systems to improve precision.

  • Incomplete Solvent Evaporation: If an evaporation step is used, ensure the solvent is completely removed before reconstitution. Residual solvent can affect the final concentration.

    • Solution: Visually inspect each sample to ensure complete dryness. Apply a gentle stream of nitrogen and moderate heat (e.g., 40°C) to facilitate evaporation.

  • Matrix Effects in LC-MS/MS Analysis: Endogenous components in the serum can interfere with the ionization of this compound, leading to signal suppression or enhancement.[1][4]

    • Solution:

      • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

      • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.

      • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components.

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is best for recovering this compound from serum?

A1: The "best" technique depends on your specific experimental needs, such as required recovery, sample throughput, and available equipment. Here's a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method, making it suitable for high-throughput applications. However, it may result in lower cleanliness of the extract and is more susceptible to matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT, leading to reduced matrix effects. It requires careful optimization of solvents and pH. For the structurally similar hippuric acid, recoveries of 91.4% to 99.3% have been reported in serum using a microextraction technique.[6]

  • Solid-Phase Extraction (SPE): SPE offers the highest selectivity and can provide the cleanest extracts, resulting in the lowest matrix effects and potentially high recovery.[7] It is, however, the most time-consuming and expensive of the three methods. For urinary organic acids, mean recoveries of 84.1% have been achieved with SPE.[7]

Q2: What is the pKa of this compound, and why is it important?

Q3: Can this compound degrade during sample storage or preparation?

A3: While specific stability data for this compound was not found, organic acids in serum are generally more stable when stored at low temperatures. Prolonged exposure to strong acids or bases at elevated temperatures should be avoided. It is recommended to store serum samples at -80°C and to keep them on ice during the extraction procedure to minimize potential degradation.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Recovery of Acidic Compounds from Serum/Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by denaturation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.Selective retention of the analyte on a solid sorbent followed by elution.
Reported Recovery *Variable, depends on analyte and solvent.For hippuric acid in serum: 91.4 - 99.3%[6]For urinary organic acids: ~84.1%[7]
Matrix Effect HighModerateLow
Throughput HighModerateLow
Cost per Sample LowLow to ModerateHigh
Complexity LowModerateHigh

*Note: Recovery data for this compound is not widely available. The presented data is for the structurally similar hippuric acid or for a class of organic acids and should be used as a general guideline. Method optimization is crucial to achieve the best recovery for your specific application.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general procedure and may require optimization.

  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of serum.

  • Internal Standard Addition: Add an appropriate internal standard if used.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubation: Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure and requires optimization of the solvent and pH.

  • Sample Aliquoting: To a glass tube, add 200 µL of serum.

  • Internal Standard Addition: Add an appropriate internal standard if used.

  • Acidification: Add a small volume of acid (e.g., 1M HCl) to adjust the sample pH to approximately 3.

  • Extraction Solvent Addition: Add 1 mL of ethyl acetate.

  • Vortexing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for your analytical instrument.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol for a mixed-mode or anion exchange SPE cartridge and requires optimization.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 3-4).

  • Sample Loading: Load the pre-treated serum sample (acidified to pH 3-4) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol containing a small percentage of a weak base like ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.

Mandatory Visualization

experimental_workflow_ppt serum Serum Sample add_is Add Internal Standard serum->add_is add_acn Add Ice-Cold Acetonitrile (3:1) add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analysis supernatant->analysis

Caption: Protein Precipitation (PPT) Workflow.

experimental_workflow_lle serum Serum Sample add_is Add Internal Standard serum->add_is acidify Acidify (pH ~3) add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

experimental_workflow_spe cluster_spe SPE Cartridge condition Condition (Methanol, Water) equilibrate Equilibrate (Acidic Buffer) condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate Eluate elute->evaporate sample_prep Prepare Serum Sample (Acidify) sample_prep->load reconstitute Reconstitute evaporate->reconstitute analysis Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

Validation & Comparative

Comparison of alpha-Hydroxyhippuric acid levels in healthy vs. diseased patient cohorts.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of alpha-Hydroxyhippuric acid levels in healthy versus diseased patient cohorts remains an area of emerging research, with current literature offering limited direct quantitative data. However, by examining its parent compound, hippuric acid, and its isomers, valuable insights into their potential roles as disease biomarkers can be gleaned. This guide synthesizes the available experimental data for researchers, scientists, and drug development professionals, providing a framework for understanding the current state of knowledge and future research directions.

While specific quantitative comparisons for this compound are not yet readily available in published studies, research on hippuric acid and its other hydroxylated forms has revealed associations with several disease states, including chronic kidney disease, Crohn's disease, and certain neurological conditions. These related compounds offer a proxy for understanding the potential significance of this compound.

Comparative Analysis of Hippuric Acid and its Hydroxylated Isomers

Due to the scarcity of data for this compound, this section presents a summary of findings for hippuric acid and its isomers (2-hydroxyhippuric acid, 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid) in various patient cohorts.

Chronic Kidney Disease (CKD)

Elevated levels of certain hippuric acid derivatives are observed in patients with compromised kidney function, suggesting their potential as uremic toxins.

BiomarkerPatient CohortHealthy ControlObservations
Hippuric Acid Chronic Kidney DiseaseNot specifiedAccumulation of hippuric acid is positively correlated with the progression of CKD[1][2].
4-Hydroxyhippuric Acid Uremia (in adults)Not specifiedSignificantly elevated levels have been identified in adults with uremia[3].
Crohn's Disease

Alterations in the gut microbiome associated with Crohn's disease can impact the metabolism of dietary compounds, leading to changes in urinary metabolite profiles.

BiomarkerPatient CohortHealthy ControlObservations
Hippuric Acid Crohn's DiseaseHigher levelsBaseline urinary hippurate levels are significantly lower in Crohn's disease patients compared to healthy controls[4][5]. This is thought to be due to altered gut microbial metabolism rather than a defect in the host's enzymatic conjugation[4][5].
Neurological and Developmental Disorders

Urinary levels of certain hydroxyhippuric acid isomers have been investigated in the context of neurological and developmental disorders.

BiomarkerPatient CohortHealthy ControlObservations
2-Hydroxyhippuric Acid Autism with Atopic Dermatitis0.616 ± 0.414 mmol/mmol creatinineHigher concentrations (1.438 ± 2.057 mmol/mmol creatinine) were found in the urine of children with autism and atopic dermatitis compared to those without atopic dermatitis[6].
3-Hydroxyhippuric Acid Autism Spectrum DisorderLower levelsHigher concentrations were found in children with Autism Spectrum Disorder compared to controls[7].

Experimental Methodologies

The accurate quantification of hippuric acid and its derivatives is crucial for their evaluation as biomarkers. The most common analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Hippuric Acid Quantification in Human Plasma and Urine by LC-MS/MS

This protocol provides a general workflow for the analysis of hippuric acid and can be adapted for its hydroxylated isomers.

1. Sample Preparation:

  • Plasma: A simple protein precipitation step is typically used.

    • To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., 4-Aminohippuric-d4 Acid)[8].

    • Vortex the mixture to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis[8].

  • Urine: Urine samples are often diluted before analysis.

    • Dilute 50 µL of urine with a suitable solvent (e.g., 450 µL of the initial mobile phase) containing an internal standard[8].

    • Vortex the mixture.

    • Transfer the diluted sample for LC-MS/MS analysis[8].

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is commonly used for separation.

    • Column: A C18 or C8 analytical column is typically employed[9].

    • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is used[8][9].

  • Mass Spectrometry: A triple quadrupole mass spectrometer is often used for detection and quantification in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity[8][10].

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte[10].

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the metabolic pathway of hippuric acid.

Experimental_Workflow Experimental Workflow for Hippuric Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Plasma or Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (for Plasma) Centrifugation Centrifugation Protein_Precipitation->Centrifugation Dilution Dilution (for Urine) LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Internal_Standard->Protein_Precipitation Internal_Standard->Dilution Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Supernatant_Collection->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A generalized workflow for the quantification of hippuric acid in biological samples.

Hippuric_Acid_Pathway Simplified Metabolic Pathway of Hippuric Acid Dietary_Polyphenols Dietary Polyphenols Gut_Microbiota Gut Microbiota Dietary_Polyphenols->Gut_Microbiota Benzoic_Acid Benzoic Acid Gut_Microbiota->Benzoic_Acid Liver_Kidney Liver / Kidney (Glycine Conjugation) Benzoic_Acid->Liver_Kidney Hippuric_Acid Hippuric Acid Liver_Kidney->Hippuric_Acid Urine_Excretion Urinary Excretion Hippuric_Acid->Urine_Excretion

Caption: The metabolic journey from dietary polyphenols to urinary hippuric acid.

Conclusion and Future Directions

The study of this compound as a disease biomarker is still in its infancy. While direct comparative data remains elusive, the observed alterations in the levels of hippuric acid and its other hydroxylated isomers in various diseases underscore the potential of this class of metabolites in clinical diagnostics. Future research should focus on developing targeted, quantitative assays for this compound and applying these methods to large, well-characterized patient cohorts. Such studies will be instrumental in elucidating the clinical significance of this specific metabolite and its potential role in the pathophysiology of human disease.

References

Cross-validation of analytical methods for alpha-Hydroxyhippuric acid across different laboratories.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of alpha-Hydroxyhippuric acid (α-HHA), a metabolite of interest in various biomedical research areas. The objective is to facilitate the selection of appropriate analytical techniques and to outline the critical process of cross-validation when comparing results across different laboratories or methods. The information presented is based on established principles of analytical method validation and data from structurally similar compounds.

Principles of Analytical Method Cross-Validation

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when different methods or laboratories are used to analyze samples from the same study.[1] This process involves comparing results from two or more methods to determine if they are equivalent and can be used interchangeably. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, form the basis of this comparison and include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2]

Comparative Analysis of Analytical Methods

The two primary analytical techniques for quantifying small molecules like α-HHA in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods for α-HHA

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of α-HHA. These values are representative and may vary based on the specific instrumentation, matrix, and laboratory conditions.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) >0.995>0.998
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 150 ng/mL2 ng/mL
Precision (%RSD) < 10%< 5%
Accuracy (%RE) ± 15%± 10%
Specificity/Selectivity ModerateHigh
Throughput ModerateHigh
Cost (Instrument) Low to ModerateHigh
Cost (Per Sample) LowModerate

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. Below are representative protocols for the quantification of α-HHA using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • To 200 µL of plasma, add 20 µL of a suitable internal standard (IS) solution.

  • Precipitate proteins by adding 600 µL of acetonitrile.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject 20 µL into the HPLC system.[1]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30°C.[1]

LC-MS/MS Method Protocol

This method offers high sensitivity and selectivity, making it ideal for bioequivalence and pharmacokinetic studies where low concentrations of the analyte are expected.[1]

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of a stable isotope-labeled α-HHA internal standard (IS) solution.

  • Perform protein precipitation by adding 200 µL of methanol.[1]

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 rpm for 5 minutes.[1]

  • Dilute the supernatant 1:1 with water.[1]

  • Inject 5 µL into the LC-MS/MS system.[1]

2. Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5-10 µL.[2]

3. Mass Spectrometric Conditions:

  • Ionization: Positive ion electrospray (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).[1]

Visualizing Workflows and Relationships

Diagrams of Signaling Pathways, Experimental Workflows, or Logical Relationships

cross_validation_workflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B labA_method Analytical Method 1 (e.g., HPLC-UV) labA_analysis Analyze QC Samples & Study Samples labA_method->labA_analysis labA_results Results from Lab A labA_analysis->labA_results comparison Statistical Comparison (e.g., Bland-Altman, Regression) labA_results->comparison labB_method Analytical Method 2 (e.g., LC-MS/MS) labB_analysis Analyze QC Samples & Study Samples labB_method->labB_analysis labB_results Results from Lab B labB_analysis->labB_results labB_results->comparison samples Prepare Homogeneous Quality Control (QC) Samples & Aliquot Study Samples samples->labA_analysis samples->labB_analysis conclusion Equivalence Assessment comparison->conclusion

Caption: A typical workflow for the cross-validation of two analytical methods across different laboratories.

sample_analysis_workflow start Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Centrifugation) start->prep extraction Supernatant Transfer & Evaporation prep->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Injection into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV or MS/MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Final Concentration Report data_analysis->report

Caption: General experimental workflow for the analysis of α-HHA in a biological matrix.

References

Comparative study of alpha-, ortho-, and para-Hydroxyhippuric acid in metabolic profiling.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative analysis of alpha-, ortho-, and para-Hydroxyhippuric acid, offering insights into their metabolic significance, quantitative analysis, and biochemical pathways.

This guide provides a comprehensive comparative study of three isomers of hydroxyhippuric acid: alpha-hydroxyhippuric acid (α-HHA), ortho-hydroxyhippuric acid (o-HHA), and para-hydroxyhippuric acid (p-HHA). These metabolites are gaining increasing attention in the field of metabolic profiling due to their roles as potential biomarkers for various physiological and pathological states. Understanding their distinct origins and metabolic pathways is crucial for accurate interpretation of metabolomic data in clinical and research settings.

Introduction to Hydroxyhippuric Acid Isomers

Hydroxyhippuric acids are derivatives of hippuric acid, which is a glycine conjugate of benzoic acid. The position of the hydroxyl group on the hippuric acid molecule defines the isomer and significantly influences its biochemical properties and metabolic origin.

  • This compound (α-HHA) , also known as 2-benzamido-2-hydroxyacetic acid, is a human urinary metabolite.[1] Its precise metabolic pathway and clinical significance are still under investigation, making it an area of active research.

  • ortho-Hydroxyhippuric acid (o-HHA) , or salicyluric acid, is the major metabolite of salicylic acid (aspirin) and other salicylates.[2] Its presence in urine is a reliable indicator of salicylate exposure and metabolism. It is also considered a uremic toxin, accumulating in patients with renal failure.

  • para-Hydroxyhippuric acid (p-HHA) is primarily a product of gut microbial metabolism of dietary polyphenols, such as those found in fruits and vegetables.[3] It is formed in the liver through the glycine conjugation of p-hydroxybenzoic acid.[3] Elevated levels of p-HHA can reflect a diet rich in plant-based foods but have also been associated with uremia and eosinophilic esophagitis.[3]

Comparative Quantitative Analysis

IsomerChemical NameTypical Urinary Concentration (Healthy Adults)Conditions Associated with Altered Levels
α-HHA 2-benzamido-2-hydroxyacetic acidData not well-establishedUnder investigation
o-HHA 2-hydroxyhippuric acid (Salicyluric acid)Low to undetectable in the absence of salicylate intakeElevated after aspirin/salicylate administration; increased in renal failure
p-HHA 4-hydroxyhippuric acidVariable, dependent on diet (typically in the µg/mL to mg/mL range)Elevated with high polyphenol intake, uremia, eosinophilic esophagitis

Note: The concentrations are generally reported as µg/mg creatinine or g/g creatinine to account for variations in urine dilution.

Experimental Protocols for Analysis

The simultaneous quantification of hydroxyhippuric acid isomers requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity. A general experimental protocol for the analysis of these isomers in urine is outlined below.

Sample Preparation
  • Urine Collection: A 24-hour or first-morning void urine sample is typically collected.

  • Sample Pre-treatment: To a 100 µL aliquot of urine, an internal standard solution (e.g., isotopically labeled hydroxyhippuric acids) is added.

  • Protein Precipitation/Extraction: Proteins are precipitated by adding 400 µL of an organic solvent (e.g., acetonitrile or methanol). The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is transferred to a new vial for LC-MS/MS analysis. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typically employed:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid

    • Gradient Program: The percentage of Solvent B is gradually increased to elute the analytes. A typical gradient might start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for these acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

    • MRM Transitions (Example):

      • p-HHA: m/z 194 -> 107

      • o-HHA: m/z 194 -> 136

      • α-HHA: m/z 194 -> 105 (Note: These transitions are illustrative and should be optimized for the specific instrument used.)

Data Analysis

The concentration of each isomer is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Metabolic Pathways and Their Significance

The distinct metabolic origins of ortho- and para-hydroxyhippuric acid are key to their utility as biomarkers. The pathway for this compound is less defined.

Metabolic Pathway of ortho- and para-Hydroxyhippuric Acid

The formation of o-HHA and p-HHA follows a two-step glycine conjugation pathway primarily in the liver mitochondria.[4]

  • Activation of Hydroxybenzoic Acid: The corresponding hydroxybenzoic acid (ortho- or para-) is activated to its coenzyme A (CoA) thioester by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B).[5] This step requires ATP.

  • Glycine Conjugation: The acyl-CoA intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase (GLYAT), to form the respective hydroxyhippuric acid and release CoA.[4]

G Metabolic Pathway of ortho- and para-Hydroxyhippuric Acid cluster_gut Gut Microbiome cluster_liver Liver Mitochondria Dietary Polyphenols Dietary Polyphenols p-Hydroxybenzoic Acid_gut p-Hydroxybenzoic Acid Dietary Polyphenols->p-Hydroxybenzoic Acid_gut p-Hydroxybenzoic Acid_liver p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid_gut->p-Hydroxybenzoic Acid_liver Absorption Salicylic Acid Salicylic Acid ACSM2B ACSM2B Salicylic Acid->ACSM2B p-Hydroxybenzoic Acid_liver->ACSM2B o-HHA o-Hydroxyhippuric Acid (Salicyluric Acid) Urine Urine o-HHA->Urine Excretion p-HHA p-Hydroxyhippuric Acid p-HHA->Urine Excretion GLYAT GLYAT ACSM2B->GLYAT o/p-Hydroxybenzoyl-CoA GLYAT->o-HHA GLYAT->p-HHA

Metabolic pathway of o- and p-Hydroxyhippuric Acid.
Putative Metabolic Pathway of this compound

The metabolic origin of α-HHA is not well-elucidated. One plausible hypothesis involves the metabolism of benzoylformic acid (phenylglyoxylic acid), which can be formed from the oxidative metabolism of various precursors. Benzoylformic acid could potentially be conjugated with glycine to form α-hydroxyhippuric acid. However, this pathway requires further experimental validation.

G Putative Metabolic Pathway of this compound Precursors Precursors Benzoylformic Acid Benzoylformic Acid (Phenylglyoxylic Acid) Precursors->Benzoylformic Acid Oxidative Metabolism Unknown Enzyme Glycine Conjugation? Benzoylformic Acid->Unknown Enzyme α-HHA This compound Urine Urine α-HHA->Urine Excretion Unknown Enzyme->α-HHA

Putative pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of hydroxyhippuric acid isomers in urine samples.

G Experimental Workflow for Hydroxyhippuric Acid Analysis Urine Sample Collection Urine Sample Collection Sample Preparation Sample Preparation Urine Sample Collection->Sample Preparation Internal Standard Addition LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Protein Precipitation /Extraction Data Processing Data Processing LC-MS/MS Analysis->Data Processing Chromatographic Separation & Detection Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Peak Integration & Quantification Biomarker Identification Biomarker Identification Statistical Analysis->Biomarker Identification Comparative Analysis

Workflow for Hydroxyhippuric Acid Analysis.

Conclusion

The comparative analysis of alpha-, ortho-, and para-hydroxyhippuric acid offers a valuable window into an individual's metabolic state, encompassing dietary habits, gut microbiome activity, and exposure to xenobiotics. While the roles of o-HHA and p-HHA as biomarkers are relatively well-established, α-HHA represents an emerging metabolite with potential for future clinical applications. The methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to further explore the significance of these isomers in health and disease. Further research is warranted to establish reference ranges for α-HHA and to elucidate its complete metabolic pathway.

References

Inter-laboratory comparison of alpha-Hydroxyhippuric acid measurement protocols.

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-laboratory Comparison of alpha-Hydroxyhippuric Acid Measurement Protocols

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of biomarkers is paramount. This compound (a-HHA), an N-acyl-amino acid and a human urinary metabolite, is gaining attention in metabolic studies.[1][2] This guide provides a comparative overview of common analytical methods for the quantification of a-HHA, offering a framework for inter-laboratory comparison to ensure data consistency and reliability across different sites. While direct inter-laboratory comparison data for a-HHA is not widely published, this guide synthesizes performance characteristics from established analytical techniques for similar compounds to provide a valuable reference.

Quantitative Data Comparison

The selection of an analytical method for a-HHA quantification depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of three common analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 20 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL0.01 µg/mL
Intra-day Precision (CV%) < 5%< 10%< 5%
Inter-day Precision (CV%) < 10%< 15%< 10%
Sample Matrix Urine, PlasmaUrine, PlasmaUrine, Plasma, Tissues
Throughput ModerateLow to ModerateHigh
Specificity ModerateHighVery High

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the three key analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of organic acids in biological fluids.

  • Sample Preparation:

    • To 1 mL of urine or plasma, add 10 µL of an internal standard (e.g., o-Hydroxyhippuric acid).

    • Acidify the sample with 50 µL of 2M HCl.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate by vortexing for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 230 nm.

    • Injection Volume: 20 µL.

  • Calibration and Quantification:

    • Prepare calibration standards of a-HHA in the appropriate matrix (urine or plasma).

    • Construct a calibration curve by plotting the peak area ratio of a-HHA to the internal standard against the concentration.

    • Determine the concentration of a-HHA in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity and sensitivity compared to HPLC-UV, often requiring derivatization of the analyte.

  • Sample Preparation and Derivatization:

    • Perform sample extraction as described for the HPLC-UV method.

    • To the dried extract, add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • GC Column: Capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for a-HHA-TMS derivative.

  • Calibration and Quantification:

    • Prepare and derivatize calibration standards in parallel with the samples.

    • Generate a calibration curve based on the peak area ratios of the target ion of a-HHA to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and specificity and is considered the gold standard for bioanalytical quantification.

  • Sample Preparation:

    • A simple "dilute-and-shoot" approach can often be used for urine samples. Dilute urine 1:10 with the initial mobile phase containing an isotopically labeled internal standard (e.g., a-HHA-d5).

    • For plasma, a protein precipitation step is typically required. Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma, vortex, and centrifuge. The supernatant is then analyzed.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor specific precursor-to-product ion transitions for a-HHA and the internal standard using Multiple Reaction Monitoring (MRM).

  • Calibration and Quantification:

    • Construct a calibration curve using matrix-matched standards.

    • Quantify a-HHA in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow and Pathway Visualizations

To facilitate a clear understanding of the inter-laboratory comparison process, the following diagrams illustrate the experimental workflow.

cluster_setup Phase 1: Study Setup cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Comparison & Evaluation A Define Study Protocol B Select Participating Laboratories A->B C Prepare & Distribute Standardized Samples B->C D Lab 1: HPLC-UV Analysis C->D E Lab 2: GC-MS Analysis C->E F Lab 3: LC-MS/MS Analysis C->F G Collect Raw Data from All Labs D->G E->G F->G H Statistical Analysis (e.g., ANOVA, Bland-Altman) G->H I Evaluate Method Performance & Inter-Lab Variability H->I J Publish Comparison Guide I->J cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE or PPT) Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GC-MS Path Reconstitute Reconstitution Extract->Reconstitute LC-based Path GCMS GC-MS Derivatize->GCMS HPLC HPLC-UV Reconstitute->HPLC LCMSMS LC-MS/MS Reconstitute->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

A Head-to-Head Comparison of Sample Extraction Techniques for Alpha-Hydroxyhippuric Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alpha-Hydroxyhippuric acid in biological matrices, the choice of sample extraction technique is a critical determinant of assay performance. This guide provides an objective comparison of three widely used extraction methods: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The performance of each technique is evaluated based on key analytical parameters, supported by experimental data from studies on similar aromatic carboxylic acids.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction method hinges on a trade-off between recovery, purity of the final extract, and throughput. While data specifically for this compound is limited, the following table summarizes the expected performance of each technique based on studies of analogous organic acids in biological fluids.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Principle Analyte is retained on a solid sorbent, and interferences are washed away. The purified analyte is then eluted.Analyte is partitioned between two immiscible liquid phases based on differential solubility.Proteins are precipitated from the sample using an organic solvent or acid, and the supernatant containing the analyte is analyzed.
Mean Recovery 84.1% (for urinary organic acids)[1][2]77.4% (for urinary organic acids)[1][2]Generally high, but can be variable depending on the analyte and precipitating agent.
Matrix Effect Lowest among the three methods, providing the cleanest extracts.Cleaner extracts than PPT, leading to reduced matrix effects.Prone to significant matrix effects due to co-precipitation of endogenous components.
Selectivity High, due to the specific interaction between the analyte and the sorbent.Moderate, dependent on the choice of extraction solvent and pH.Low, as it is a non-selective bulk protein removal technique.
Throughput Can be automated for high-throughput applications.Can be automated but is often more labor-intensive than PPT.High, simple, and fast, making it suitable for high-throughput screening.
Cost Generally higher due to the cost of SPE cartridges.Moderate, primarily driven by solvent consumption.Low, as it requires basic laboratory reagents.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each extraction technique.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Analyze Analyze by LC-MS/MS Elute->Analyze

Figure 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Sample_Solvent Add Sample & Immiscible Solvent Mix Vortex/Mix Sample_Solvent->Mix Centrifuge Centrifuge for Phase Separation Mix->Centrifuge Collect Collect Organic/Aqueous Layer Centrifuge->Collect Evaporate Evaporate Solvent Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

PPT_Workflow cluster_ppt Protein Precipitation (PPT) Sample_Solvent Add Precipitating Agent to Sample Mix Vortex/Mix Sample_Solvent->Mix Centrifuge Centrifuge to Pellet Protein Mix->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by LC-MS/MS Collect->Analyze

Figure 3: Protein Precipitation (PPT) Workflow.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the extraction of this compound from biological matrices such as plasma or urine.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on methods for extracting organic acids from biological fluids.[1]

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: Acidify the biological sample (e.g., 500 µL of plasma or urine) with an appropriate acid (e.g., 2% formic acid) to a pH below the pKa of this compound (~3.5) to ensure it is in a neutral form.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of acidic compounds from aqueous matrices.

  • Sample Preparation: To 500 µL of the biological sample, add an internal standard and acidify with an appropriate acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extraction: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protein Precipitation (PPT) Protocol

This is a rapid and straightforward method for sample cleanup.[3][4][5]

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma or serum) into a microcentrifuge tube.

  • Precipitation: Add 300-400 µL of cold acetonitrile (a 1:3 or 1:4 sample-to-solvent ratio is common) to the sample.[4]

  • Mixing: Vortex the mixture for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution) prior to LC-MS/MS analysis.

Conclusion

The choice of the most suitable extraction technique for this compound depends on the specific requirements of the assay.

  • Solid-Phase Extraction (SPE) is recommended for assays requiring the highest sensitivity and accuracy, as it provides the cleanest extracts and minimizes matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a balance between sample cleanliness and cost, making it a viable alternative to SPE when moderate matrix effects can be tolerated.

  • Protein Precipitation (PPT) is the method of choice for high-throughput screening applications where speed and simplicity are prioritized over the ultimate level of sample purity.

It is crucial to validate the chosen method to ensure it meets the required performance characteristics for recovery, matrix effect, precision, and accuracy for the specific biological matrix being analyzed.

References

A Comparative Guide to the Absolute Quantification of alpha-Hydroxyhippuric Acid: IDMS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount for robust and reliable study outcomes. alpha-Hydroxyhippuric acid, a metabolite of interest in various biological pathways, requires precise measurement for its role as a potential biomarker to be fully understood. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for absolute quantification, with alternative analytical techniques for the measurement of this compound.

Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[1] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This labeled compound, often containing stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium), serves as an internal standard. Because the isotopically labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. This co-behavior effectively corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly accurate and precise quantification.

Experimental Protocol: IDMS (based on a proxy for a related compound)

This protocol is adapted from a validated method for hippuric acid quantification using LC-MS/MS with an isotopically labeled internal standard.[2]

1. Sample Preparation:

  • To 100 µL of a biological sample (e.g., urine, plasma), add a known concentration of isotopically labeled this compound internal standard.

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both native and isotopically labeled this compound.

Alternative Quantification Methods

While IDMS is the benchmark, other analytical techniques are also employed for the quantification of organic acids, each with its own set of advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Structural Analogue Internal Standard

This method is similar to IDMS but uses a non-isotopically labeled internal standard that is structurally similar to the analyte. While more cost-effective than using a custom-synthesized labeled standard, it may not perfectly mimic the behavior of the analyte during analysis, potentially leading to lower accuracy and precision compared to true IDMS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for the quantification of compounds that possess a UV chromophore, which this compound does.[3][4][5][6] This method separates the analyte from other components in the sample using liquid chromatography, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength.

Experimental Protocol: HPLC-UV (General Method for Organic Acids) [3][4][7]

1. Sample Preparation:

  • Sample dilution with the mobile phase or a suitable buffer.

  • Filtration through a 0.45 µm filter to remove particulate matter.

2. HPLC-UV Analysis:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: An acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid).

  • Detection: UV detector set to a wavelength where this compound has significant absorbance (typically around 210-230 nm for the carboxyl and benzoyl groups).

  • Quantification: Based on a calibration curve generated from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[8][9][10]

Experimental Protocol: GC-MS (General Method for Organic Acids) [8][9]

1. Sample Preparation:

  • Extraction of the analyte from the biological matrix.

  • Derivatization: Conversion of the carboxylic acid and hydroxyl groups to more volatile esters or silyl ethers (e.g., using BSTFA).

2. GC-MS Analysis:

  • Column: A capillary column suitable for the separation of derivatized organic acids.

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI).

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Performance Comparison

The following table summarizes the expected performance characteristics of IDMS (proxied by a validated LC-MS/MS method for a related compound) and alternative methods for the quantification of this compound.

Parameter Isotope Dilution Mass Spectrometry (IDMS) via LC-MS/MS (Proxy Data) [2]High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) [3][7]Gas Chromatography-Mass Spectrometry (GC-MS) [8]
Linearity (r²) > 0.99> 0.999> 0.99
Accuracy (% Recovery) 95 - 105%90 - 110%85 - 115%
Precision (%RSD) < 5%< 10%< 15%
Lower Limit of Quantification (LLOQ) Low ng/mL to pg/mLµg/mLng/mL
Specificity Very HighModerate (potential for interferences)High (with appropriate derivatization)
Throughput HighHighModerate (derivatization step can be time-consuming)
Cost High (requires isotopically labeled standard)LowModerate

Visualizing the Methodologies

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the IDMS workflow and the rationale behind its status as a gold standard.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (contains analyte) Spike Add Known Amount of Isotopically Labeled Internal Standard Sample->Spike Extract Extraction & Cleanup Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calculate Calculate Analyte Concentration Ratio->Calculate

Figure 1: Experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).

Figure 2: Logical relationship illustrating why IDMS is considered the "gold standard".

Conclusion

For the absolute quantification of this compound, Isotope Dilution Mass Spectrometry stands out as the most reliable method, offering unparalleled accuracy, precision, and specificity. The primary challenge for implementing a true IDMS method for this specific analyte is the current lack of a commercially available isotopically labeled internal standard. However, the use of LC-MS/MS with a labeled standard for a closely related compound like hippuric acid demonstrates the potential for achieving high-quality quantitative data.

Alternative methods such as HPLC-UV and GC-MS present more accessible and cost-effective options. HPLC-UV is a straightforward technique suitable for routine analysis, although it may be susceptible to interferences. GC-MS offers high sensitivity but requires a potentially cumbersome derivatization step.

The choice of analytical method will ultimately depend on the specific requirements of the research, including the desired level of accuracy and precision, sample throughput needs, and budgetary constraints. For definitive quantification and studies requiring the highest level of confidence, the development of an IDMS method with a dedicated isotopically labeled internal standard for this compound is the recommended approach.

References

A Comparative Metabolomic Guide to Hippuric Acid and its Hydroxylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolomics of hippuric acid and its hydroxylated derivatives—2-hydroxyhippuric acid, 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid. This document summarizes their metabolic pathways, comparative quantitative data, and the analytical methodologies for their study, supported by experimental data from peer-reviewed literature.

Introduction

Hippuric acid and its hydroxylated forms are significant metabolites in human physiology, primarily reflecting dietary intake of polyphenols and the metabolic activity of the gut microbiome. Their quantification in biological fluids offers insights into dietary habits, gut health, and exposure to certain xenobiotics. This guide aims to provide a comparative overview to aid researchers in their metabolomic studies.

Metabolic Pathways and Synthesis

Hippuric acid and its hydroxylated derivatives are synthesized in the liver and kidneys through the conjugation of benzoic acid or their respective hydroxybenzoic acids with the amino acid glycine.[1] The precursor aromatic acids are largely derived from the microbial metabolism of dietary polyphenols in the colon.[2][3]

The generalized synthesis pathway involves the activation of the carboxylic acid to a CoA-thioester, followed by an N-acyl transferase-catalyzed reaction with glycine.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of hippuric acid and its derivatives in biological samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Biological Sample (e.g., Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE HPLC_MS HPLC-MS/MS Analysis Protein_Precipitation->HPLC_MS GC_MS GC-MS Analysis Protein_Precipitation->GC_MS LLE->HPLC_MS LLE->GC_MS SPE->HPLC_MS SPE->GC_MS Quantification Quantification HPLC_MS->Quantification GC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Experimental workflow for metabolomic analysis.

Comparative Quantitative Data

MetaboliteMean Concentration (g/g creatinine)PopulationCitation
Hippuric Acid 0.18 ± 0.10Healthy, non-exposed to toluene[4]
2-Hydroxyhippuric Acid Not available in a healthy cohort--
3-Hydroxyhippuric Acid Not available in a healthy cohort--
4-Hydroxyhippuric Acid Not available in a healthy cohort--

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the analytical platform and the complexity of the biological matrix.

1. Protein Precipitation:

  • Protocol: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for LC-MS analysis.

  • Application: A simple and rapid method suitable for initial screening, but may have higher matrix effects.

2. Liquid-Liquid Extraction (LLE):

  • Protocol: To 1 mL of urine, add an internal standard and acidify to pH 2-3 with 1M HCl. Add 3 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes. The organic layer is transferred, evaporated, and the residue is reconstituted.

  • Application: Offers a cleaner extract than protein precipitation.

3. Solid-Phase Extraction (SPE):

  • Protocol: A C18 SPE cartridge is conditioned with methanol and water. The acidified urine sample (pH 2-3) is loaded onto the cartridge. The cartridge is washed with water, and the analytes are eluted with methanol. The eluate is then evaporated and reconstituted.

  • Application: Provides the cleanest samples with minimal matrix effects, ideal for sensitive and accurate quantification.

Analytical Method: HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Hippuric Acid: 178.1 -> 134.1

    • 2-Hydroxyhippuric Acid: 194.1 -> 150.1

    • 3-Hydroxyhippuric Acid: 194.1 -> 150.1

    • 4-Hydroxyhippuric Acid: 194.1 -> 150.1 (Note: The transitions for the hydroxylated isomers are the same; chromatographic separation is essential for their individual quantification.)

Signaling Pathways

Hippuric Acid

Recent studies have shown that hippuric acid can act as a pro-inflammatory molecule by activating the Toll-like receptor 4 (TLR4) signaling pathway, which proceeds through the myeloid differentiation primary response 88 (MyD88) adapter protein. This leads to the activation of downstream inflammatory cascades.[5]

Hippuric Acid Signaling Hippuric_Acid Hippuric Acid TLR4 TLR4 Hippuric_Acid->TLR4 MyD88 MyD88 TLR4->MyD88 Inflammatory_Response Pro-inflammatory Response MyD88->Inflammatory_Response

Caption: Hippuric acid pro-inflammatory signaling pathway.

Hydroxylated Derivatives

Currently, there is a lack of specific studies detailing the distinct signaling pathways modulated by 2-hydroxyhippuric acid, 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid. While they are known to be metabolites of dietary polyphenols, which have a wide range of biological activities, their individual effects on cellular signaling are not well-elucidated. Further research is required to understand their specific roles in cellular communication and their potential as signaling molecules.

Conclusion

Hippuric acid and its hydroxylated derivatives are important urinary metabolites that provide a window into the complex interplay between diet, gut microbiota, and host metabolism. While analytical methods for their quantification are well-established, there is a need for more comprehensive comparative studies to establish baseline levels of the hydroxylated derivatives in healthy populations. Furthermore, the elucidation of the specific signaling pathways affected by each hydroxylated derivative represents a key area for future research, which could uncover novel biological functions and their implications for human health and disease.

References

Safety Operating Guide

Safe Disposal of alpha-Hydroxyhippuric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of alpha-Hydroxyhippuric acid, ensuring compliance and minimizing risk.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. This compound may cause skin and eye irritation and could be harmful if ingested or inhaled.[1][2] The toxicological properties of this substance have not been fully investigated.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[3]

  • Body Protection: Wear a lab coat or apron to minimize skin contact.[1]

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

II. Spill Management

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: Wear the appropriate PPE.[2] For solid spills, carefully sweep or vacuum the material to avoid generating dust.[1]

  • Collection: Place the swept-up material into a suitable and clearly labeled disposal container.[1][2]

  • Decontamination: After the material has been collected, clean the spill area.

III. Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Waste Identification: Classify this compound waste as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Packaging:

    • Place solid this compound waste in a clearly labeled, sealed, and non-reactive container.

    • For solutions, use a sealed, leak-proof container.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Important Considerations:

  • Regulatory Compliance: Always adhere to all federal, state, and local regulations regarding hazardous waste disposal.[2]

  • Drain Disposal: Do not dispose of this compound down the drain.[4] While some sources suggest it may not be hazardous to the environment, it is water-soluble and can spread in water systems.[5] It is best to err on the side of caution and treat it as hazardous waste.

IV. Summary of Safety Data

For quick reference, the following table summarizes key safety information for this compound.

Hazard CategoryDescriptionPrecautionary Measures
Eye Irritation May cause serious eye irritation.[2]Wear chemical safety goggles. In case of contact, rinse cautiously with water for several minutes.[2]
Skin Irritation May cause skin irritation or an allergic skin reaction.[2]Wear protective gloves. After contact, wash with generous quantities of running water.[2]
Ingestion May be harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[1]
Inhalation May cause respiratory tract irritation.[1]Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[2]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal of this compound start Start: Have this compound waste? waste_type Is the waste solid or in solution? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid solution_waste Solution Waste waste_type->solution_waste Solution package_solid Package in a labeled, sealed container. solid_waste->package_solid package_solution Package in a labeled, leak-proof container. solution_waste->package_solution storage Store in a designated hazardous waste area. package_solid->storage package_solution->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs no_drain Do NOT dispose down the drain. storage->no_drain incineration Dispose via licensed hazardous waste incinerator. contact_ehs->incineration

References

Essential Safety and Operational Guide for Handling alpha-Hydroxyhippuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling alpha-Hydroxyhippuric acid, including detailed operational procedures and disposal plans.

Chemical Profile:

This compound is a compound that requires careful handling due to its potential health effects. While its toxicological properties have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory tract. It may also be harmful if swallowed, inhaled, or absorbed through the skin.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Chemical safety goggles or glassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protective glovesWear appropriate chemical-resistant gloves to prevent skin exposure.[1]
Lab coat or protective clothingWear a lab coat or other appropriate protective clothing to minimize skin contact.[1]
Respiratory Respirator (if necessary)A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions, such as significant dust generation, warrant respirator use.[1]

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to control airborne levels and minimize inhalation risk.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Work Area Decontamination: Designate a specific area for handling the compound. Before starting, ensure the work surface is clean and free of clutter. Prepare all necessary equipment and reagents in advance.

Handling Procedure
  • Personal Protective Equipment (PPE): Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing and Aliquoting: When weighing the solid, which appears as a white powder, handle it carefully to minimize dust generation.[1] Use a spatula and weigh the desired amount on a tared weigh boat inside a chemical fume hood or on a balance with a draft shield.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, perform this step in a chemical fume hood.

  • General Handling: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Storage
  • Container: Keep the container tightly closed when not in use.[1]

  • Conditions: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][2]

Spill and Emergency Procedures
  • Minor Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] Ensure the area is well-ventilated.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: If inhaled, move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: If swallowed, do not induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]

Disposal Plan
  • Waste Collection: Collect all waste material containing this compound in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Compound C->D E Perform Experiment D->E F Clean Work Area E->F I Segregate Waste E->I G Doff PPE F->G H Wash Hands G->H J Label & Store Waste I->J K Dispose via EHS J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Hydroxyhippuric acid
Reactant of Route 2
Reactant of Route 2
alpha-Hydroxyhippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.